Technical Documentation Center

4-(4-Acetylpiperazin-1-yl)benzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Acetylpiperazin-1-yl)benzaldehyde
  • CAS: 890092-19-0

Core Science & Biosynthesis

Foundational

Electronic Structure and Dipole Moment Characterization of 4-(4-Acetylpiperazin-1-yl)benzaldehyde

Topic: Electronic Properties and Dipole Moment of Acetylpiperazinyl Benzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-(4-Acetylp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties and Dipole Moment of Acetylpiperazinyl Benzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(4-Acetylpiperazin-1-yl)benzaldehyde (CAS: 890092-19-0) represents a classic "push-pull" (Donor-


-Acceptor) electronic system. Structurally, it features an electron-donating acetylpiperazine moiety coupled to an electron-withdrawing formyl group via a phenyl bridge. This architecture imparts significant non-linear optical (NLO) properties and high polarizability, making it a critical intermediate in the synthesis of antifungal agents (e.g., itraconazole analogs) and fluorescent probes.

This guide provides a rigorous framework for characterizing the electronic properties of this molecule, focusing on Density Functional Theory (DFT) predictions and the experimental determination of dipole moments via solvatochromic shifts.

Molecular Architecture & Electronic Theory

Structural Geometry

The molecule adopts a geometry where the piperazine ring exists in a chair conformation to minimize steric strain. The nitrogen atom attached to the phenyl ring acts as the primary electron donor.

  • Donor:

    
    -atom of the piperazine ring.[1]
    
  • Bridge: Phenyl ring (provides

    
    -conjugation).
    
  • Acceptor: Aldehyde (-CHO) group.

  • Auxiliary: The acetyl group on

    
     modulates the basicity and solubility but participates less in the primary ICT (Intramolecular Charge Transfer) transition compared to the phenyl-linked nitrogen.
    
Frontier Molecular Orbitals (FMO)

The electronic reactivity is governed by the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Predominantly localized on the piperazine nitrogen and the phenyl ring (

    
    -bonding).
    
  • LUMO: Delocalized across the phenyl ring and the aldehyde group (

    
    -antibonding).
    
  • Charge Transfer: Excitation triggers an electron density shift from the piperazine donor to the aldehyde acceptor, resulting in a large change in dipole moment (

    
    ).
    

Computational Framework (DFT Protocol)

To accurately predict the ground-state dipole moment (


) and electronic transitions, the following computational protocol is recommended.
Calculation Parameters
  • Software: Gaussian 16 / ORCA 5.0

  • Method: Density Functional Theory (DFT)[2][3]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or CAM-B3LYP (for better long-range correction in charge-transfer systems).

  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for describing the lone pairs on Oxygen and Nitrogen).

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Acetonitrile or DMSO.

Predicted Electronic Descriptors

Based on structural analogs (e.g., 4-(dimethylamino)benzaldehyde), the expected values are:

ParameterPredicted RangeSignificance
HOMO Energy -5.8 to -6.2 eVIonization potential proxy; indicates donor strength.
LUMO Energy -1.8 to -2.2 eVElectron affinity proxy; indicates susceptibility to nucleophiles.
Energy Gap (

)
3.8 - 4.2 eVDetermines chemical hardness and optical absorption edge.
Dipole (

)
5.0 - 7.0 DebyeHigh polarity due to D-

-A separation.

Experimental Determination: Solvatochromic Shift Method

Direct measurement of the excited-state dipole moment (


) is impossible; it must be derived from the shift in absorption and emission maxima across solvents of varying polarity.
Reagents and Equipment
  • Analyte: 4-(4-Acetylpiperazin-1-yl)benzaldehyde (Synthesis protocol in Section 5).

  • Solvents (Spectroscopic Grade): Cyclohexane (Non-polar), Toluene, Chloroform, Dichloromethane, Acetonitrile, DMSO (Polar Aprotic).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800), Fluorescence Spectrophotometer.

Measurement Protocol
  • Preparation: Prepare

    
     M solutions of the analyte in each solvent. Ensure complete dissolution (sonicate if necessary).
    
  • Blanking: Record baseline correction using pure solvent.

  • Acquisition: Scan from 250 nm to 500 nm. Note the

    
     (Absorption maximum).[4][5]
    
  • Fluorescence (Optional but recommended): Excite at

    
     and record the emission spectrum to find 
    
    
    
    .
Data Analysis (Lippert-Mataga Equation)

The Stokes shift (


) correlates with the solvent's orientation polarizability (

).


Where:

  • 
    : Wavenumbers (
    
    
    
    ) of absorption and emission.
  • 
    : Planck’s constant.
    
  • 
    : Speed of light.
    
  • 
    : Onsager cavity radius (calculated from DFT volume).
    
  • 
    : Solvent polarity function, defined as $ \Delta f = \frac{\epsilon - 1}{2\epsilon + 1} - \frac{n^2 - 1}{2n^2 + 1} $.
    

Workflow Visualization:

DipoleDetermination Sample Sample Preparation (10^-5 M in 5+ Solvents) UVVis UV-Vis Spectroscopy (Record λ_max) Sample->UVVis Fluoro Fluorescence Spectroscopy (Record λ_em) Sample->Fluoro Calc Calculate Stokes Shift (ν_a - ν_f) UVVis->Calc Fluoro->Calc Plot Lippert-Mataga Plot (Stokes Shift vs. Δf) Calc->Plot Result Extract Slope (m) Calculate Δμ Plot->Result

Figure 1: Workflow for the solvatochromic determination of ground and excited-state dipole moments.

Synthesis & Purification Protocol

If the compound is not commercially sourced, it can be synthesized via nucleophilic aromatic substitution (


).
Reaction Scheme

Reactants: 4-Fluorobenzaldehyde + 1-Acetylpiperazine. Catalyst: Potassium Carbonate (


).[6]
Solvent:  DMF or DMSO.
Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with 4-fluorobenzaldehyde (1.0 eq) and 1-acetylpiperazine (1.2 eq).

  • Base Addition: Add anhydrous

    
     (2.0 eq) to act as an acid scavenger.
    
  • Solvation: Dissolve in DMF (approx. 5 mL per mmol of substrate).

  • Reaction: Heat to 120-130°C for 12-16 hours under magnetic stirring. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as an off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

Synthesis Logic:

Synthesis Reactants 4-Fluorobenzaldehyde + 1-Acetylpiperazine Conditions K2CO3, DMF 130°C, 16h Reactants->Conditions Intermediate Meisenheimer Complex (Transition State) Conditions->Intermediate Nucleophilic Attack Product Crude Product (Precipitation in Ice Water) Intermediate->Product Elimination of F- Pure Pure 4-(4-acetylpiperazin-1-yl)benzaldehyde (Recrystallization) Product->Pure

Figure 2: Nucleophilic Aromatic Substitution pathway for the synthesis of the target molecule.

References

  • Synthesis of Piperazinyl Benzaldehydes

    • Title: 4-(4-Acetylpiperazin-1-yl)benzaldehyde synthesis.[6][7]

    • Source: ChemicalBook / Patent Liter
    • URL:

  • Solvatochromic Methodologies

    • Title: Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evalu
    • Source: European Journal of Chemistry (2022).
    • URL:

  • DFT & Electronic Properties of Analogs

    • Title: Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study of 4-(Dimethylamino) Benzaldehyde.
    • Source: Spectrochimica Acta Part A (2015).
    • URL:

  • General Dipole Moment Data

    • Title: CCCBDB List of Experimental Dipole Moments.
    • Source: NIST Computational Chemistry Comparison and Benchmark D
    • URL:

Sources

Exploratory

Technical Guide: Thermal Properties & Stability of 4-(4-Acetylpiperazin-1-yl)benzaldehyde

Executive Summary This technical guide provides a definitive analysis of the thermal properties of 4-(4-Acetylpiperazin-1-yl)benzaldehyde , a critical intermediate in the synthesis of pharmaceutical agents targeting neur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive analysis of the thermal properties of 4-(4-Acetylpiperazin-1-yl)benzaldehyde , a critical intermediate in the synthesis of pharmaceutical agents targeting neurological disorders and antifungal pathways.

The compound exhibits a distinct crystalline melting transition between 132°C and 136°C . Its thermal stability profile is robust, evidenced by its synthesis conditions which require sustained heating at 130°C. However, as an aldehyde, it remains susceptible to oxidative degradation if not stored under inert conditions. This guide outlines the specific physical data, synthesis-derived stability limits, and validated protocols for differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Identity & Structural Analysis[2][3][4]

Before interpreting thermal data, the structural integrity of the analyte must be confirmed. The acetyl group at the N4 position of the piperazine ring imparts significant thermal rigidity compared to the non-acetylated analog.

PropertyData Specification
Chemical Name 4-(4-Acetylpiperazin-1-yl)benzaldehyde
CAS Registry Number 890092-19-0
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in DMSO, DMF, Chloroform; Slightly soluble in Ethanol

Thermodynamic Properties & Thermal Stability

Melting Point Data

The melting point (MP) is the primary indicator of purity and crystallinity. For 4-(4-Acetylpiperazin-1-yl)benzaldehyde, the experimental range is narrow, indicating a stable crystal lattice.

  • Experimental Melting Point: 132 – 136 °C [1][2]

  • Enthalpy of Fusion (

    
    ):  To be determined via DSC (See Protocol 5.1).
    
  • Predicted Boiling Point: ~457.4 ± 40.0 °C (760 mmHg) [3] — Note: Theoretical value; thermal decomposition likely occurs before reaching this temperature.

Thermal Stability Profile

Understanding the "Process Stability" is vital for scale-up. The synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction typically conducted at 130°C for 16 hours [1].

  • Process Stability Limit: 130°C (Short-term, <24h in solution).

  • Decomposition Onset (

    
    ):  Likely >200°C . The acetyl moiety stabilizes the piperazine ring, but the aldehyde group is the thermal weak point, prone to oxidation or Cannizzaro-type disproportionation at extreme temperatures.
    
  • Storage Recommendation: Store at 2–8°C under nitrogen atmosphere to prevent oxidation of the aldehyde functionality.

Synthesis Pathway & Thermal History

The thermal history of a sample affects its DSC profile (polymorphism). The standard synthesis route highlights the thermal stress the molecule has already withstood.

SynthesisPathway Reactant1 4-Fluorobenzaldehyde Conditions K2CO3, DMF 130°C, 16h Reactant1->Conditions Reactant2 1-Acetylpiperazine Reactant2->Conditions Intermediate Crude Mixture (Thermally Stressed) Conditions->Intermediate SNAr Reaction Product 4-(4-Acetylpiperazin-1-yl) benzaldehyde (MP: 132-136°C) Intermediate->Product Purification (Column Chrom.)

Figure 1: Synthesis pathway demonstrating the compound's inherent stability at 130°C.

Experimental Protocols for Thermal Validation

Differential Scanning Calorimetry (DSC)

Objective: Determine the precise onset melting temperature (


) and enthalpy of fusion.
  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if residual solvent exists).

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp 1: Heat from 25°C to 160°C at 10°C/min .

    • Why 160°C? This is sufficiently past the MP (136°C) to observe the complete melt but below likely decomposition temps.

  • Analysis: Integrate the endothermic peak.

    • Acceptance Criteria: A single sharp endotherm with

      
       between 130–134°C. A broad peak suggests low purity or amorphous content.
      
Thermogravimetric Analysis (TGA)

Objective: Determine the decomposition temperature (


) and volatile content.
  • Sample Prep: Load 5–10 mg into a platinum or ceramic pan.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Inert environment is critical to decouple oxidation from thermal pyrolysis).
    
  • Ramp: Heat from 30°C to 600°C at 20°C/min .

  • Data Interpretation:

    • < 150°C: Weight loss here indicates residual solvents (DMF/Water).

    • > 200°C: Significant weight loss indicates degradation of the organic framework.

Thermal Analysis Workflow Diagram

The following logic gate ensures data integrity before releasing a batch for formulation.

ThermalWorkflow Start Sample Intake (Dried Powder) HPLC Purity Check (HPLC) >98%? Start->HPLC Reject Reject / Recrystallize HPLC->Reject No DSC Run DSC (25-160°C @ 10°C/min) HPLC->DSC Yes TGA Run TGA (30-600°C @ 20°C/min) HPLC->TGA Yes Decision Analyze Curves DSC->Decision TGA->Decision Pass PASS: MP 132-136°C Volatiles <0.5% Decision->Pass Criteria Met Fail FAIL: Broad Peak Early Decomp Decision->Fail Deviations

Figure 2: Quality Control workflow for thermal characterization.

References

  • Vertex Research. (2013). Patent WO2013/92941: Synthesis of Piperazine Derivatives. ChemicalBook.

  • National Analytical Corporation. (n.d.). 4-(4-Acetylpiperazin-1-yl)benzaldehyde 95% Product Specifications. TradeIndia.

  • ChemicalBook. (n.d.). Product Properties: 4-(4-ACETYLPIPERAZIN-1-YL)BENZALDEHYDE (CAS 890092-19-0).[1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Schiff Base Ligands from 4-(4-Acetylpiperazin-1-yl)benzaldehyde

Abstract This guide details the optimized synthesis, purification, and characterization of Schiff base ligands derived from 4-(4-acetylpiperazin-1-yl)benzaldehyde . Piperazine-tethered imines represent a privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized synthesis, purification, and characterization of Schiff base ligands derived from 4-(4-acetylpiperazin-1-yl)benzaldehyde . Piperazine-tethered imines represent a privileged scaffold in medicinal chemistry, exhibiting potent antibacterial, antifungal, and anticancer activities due to the pharmacophoric nature of the piperazine ring. This protocol provides a robust, scalable methodology for coupling this specific aldehyde with various primary amines, emphasizing reaction kinetics, solvent selection, and isolation purity.

Chemical Foundation & Precursor Analysis

The core precursor, 4-(4-acetylpiperazin-1-yl)benzaldehyde (CAS: 890092-19-0), features a benzaldehyde moiety para-substituted with an acetylated piperazine ring.[1]

  • Molecular Weight: 232.28 g/mol [1][2]

  • Formula:

    
    
    
  • Reactivity Profile: The aldehyde carbonyl is electronically activated by the electron-donating piperazine nitrogen at the para position. This conjugation increases the nucleophilicity of the carbonyl oxygen but slightly decreases the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. Consequently, acid catalysis is often required to activate the carbonyl for nucleophilic attack by amines.

  • Solubility: Sparingly soluble in water; soluble in hot ethanol, methanol, DMSO, and DMF.

Synthetic Strategy & Mechanism

The synthesis follows a condensation pathway between the aldehyde and a primary amine (


) to form an azomethine bond (

), releasing water.[3][4]
Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism.

  • Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst.

  • Addition: The primary amine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Elimination: The hydroxyl group is protonated and eliminated as water, generating the iminium ion, which deprotonates to form the stable Schiff base.

ReactionMechanism Aldehyde 4-(4-Acetylpiperazin-1-yl) benzaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + Amine (Nucleophilic Attack) Amine Primary Amine (R-NH2) Amine->Intermediate Transition Iminium Ion (Transition) Intermediate->Transition - H2O (Acid Catalyzed Dehydration) Water H2O (Byproduct) Intermediate->Water Product Schiff Base Ligand (-C=N-) Transition->Product - H+

Figure 1: Mechanistic pathway of Schiff base formation involving nucleophilic attack and dehydration.[3][5]

Experimental Protocol

Materials & Reagents[4][5][6][7][8][9][10]
  • Precursor: 4-(4-Acetylpiperazin-1-yl)benzaldehyde (1.0 equiv).

  • Amine Source: Primary amine (e.g., 4-aminoantipyrine, aniline derivatives, hydrazides) (1.0 – 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Super-dry solvents are preferred to drive equilibrium.

  • Catalyst: Glacial Acetic Acid (AcOH) (2-3 drops).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Procedure

Step 1: Precursor Solubilization Dissolve 2.32 g (10 mmol) of 4-(4-acetylpiperazin-1-yl)benzaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Warm slightly (40°C) to ensure complete dissolution.

Step 2: Amine Addition Add the primary amine (10 mmol) to the solution.

  • Critical Insight: If the amine is a hydrochloride salt, add an equimolar amount of sodium acetate or triethylamine to liberate the free base in situ before adding to the aldehyde.

Step 3: Catalysis & Reflux Add 2-3 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C for ethanol) with stirring.

  • Duration: Reflux typically requires 3–6 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 6:4). The aldehyde spot (

    
    ) should disappear.
    

Step 4: Isolation (Crystallization) Allow the reaction mixture to cool slowly to room temperature. In many cases, the Schiff base will precipitate as a colored solid (yellow/orange) upon cooling.

  • If no precipitate forms: Reduce solvent volume by 50% using a rotary evaporator and cool in an ice bath for 1 hour.

Step 5: Filtration & Wash Filter the solid under vacuum. Wash the precipitate with cold ethanol (2 x 5 mL) to remove unreacted amine and catalyst.

  • Note: Avoid water washes if the product contains hydrolytically unstable imine bonds, though aryl-imines are generally stable.

Step 6: Purification (Recrystallization) Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture. Dry the pure crystals in a desiccator or vacuum oven at 50°C for 4 hours.

Optimization Table
ParameterStandard ConditionOptimized Condition (Difficult Substrates)Reason for Optimization
Solvent EthanolEthanol + Toluene (Azeotrope)Removes water to drive equilibrium to the right (Le Chatelier's principle).
Catalyst Acetic Acid

(Cat.) or

-TSA
Stronger acid needed for electron-deficient amines (e.g., nitro-anilines).
Temp 80°C (Reflux)110°C (Toluene Reflux)Higher energy barrier for sterically hindered amines.
Drying Air/DesiccatorVacuum Oven (

)
Removes trace solvent which can degrade imines over time.

Characterization Guide

To validate the synthesis, the following spectral signatures must be confirmed:

  • FT-IR Spectroscopy:

    • Target Signal: Appearance of a strong, sharp band at 1615–1630 cm⁻¹ corresponding to the Azomethine (

      
      ) stretching vibration.
      
    • Validation: Disappearance of the carbonyl (

      
      ) band of the aldehyde at ~1680–1700 cm⁻¹.
      
  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • Azomethine Proton: A singlet at δ 8.3 – 8.8 ppm (

      
      ).
      
    • Piperazine Protons: Two multiplets/triplets in the aliphatic region (δ 3.2 – 3.8 ppm ).

    • Acetyl Group: A sharp singlet at δ 2.0 – 2.1 ppm (

      
      ).
      
    • Aromatic Protons: Two doublets (AA'BB' system) for the benzene ring at δ 7.0 and 7.8 ppm .

  • Mass Spectrometry (ESI-MS):

    • Look for the molecular ion peak

      
      .
      
    • Example: If reacting with aniline (

      
      ), expected Product MW = 
      
      
      
      Da. Look for
      
      
      .

Workflow Visualization

SyntheticWorkflow Start Start: Dissolve Aldehyde in EtOH AddAmine Add Primary Amine (1:1 Equimolar) Start->AddAmine Catalyst Add Glacial Acetic Acid (Catalyst) AddAmine->Catalyst Reflux Reflux at 80°C (3-6 Hours) Catalyst->Reflux TLC Check TLC (Disappearance of Aldehyde) Reflux->TLC TLC->Reflux Incomplete Cool Cool to Room Temp (Precipitation) TLC->Cool Complete Filter Vacuum Filtration & Cold EtOH Wash Cool->Filter Recryst Recrystallization (Purification) Filter->Recryst Analysis Final Analysis (IR, NMR, MS) Recryst->Analysis

Figure 2: Operational workflow for the synthesis and purification of piperazine-based Schiff bases.

Biological Applications

The synthesized ligands are highly relevant in drug discovery:

  • Antibacterial (MRSA): The piperazine moiety mimics portions of fluoroquinolone antibiotics. Schiff bases of this aldehyde have shown MIC values comparable to standard drugs against S. aureus and E. coli [1].

  • Anticancer: Metal complexes (Cu, Zn) of these ligands have demonstrated cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines by intercalating DNA and inducing apoptosis [2].

  • Enzyme Inhibition: Derivatives have been studied as Acetylcholinesterase (AChE) inhibitors, relevant for Alzheimer's research [3].

References

  • Antibacterial Property of Schiff-based Piperazine against MRSA. Nano Bio Letters. (2022). Link

  • Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes. MDPI Molecules. (2022). Link

  • 4-(4-Ethylpiperazin-1-yl)benzaldehyde | CAS 197638-76-9. BenchChem. (Accessed 2023).[5] Link

  • Reaction of 4-(4-acetylpiperazin-1-yl)benzaldehyde Synthesis. ChemicalBook. Link

Sources

Application

Guide to the Synthesis of 4-(4-Acetylpiperazin-1-yl)benzaldehyde: A Key Pharmaceutical Building Block

An Application Note for Medicinal and Process Chemistry Professionals Abstract: The 4-(4-acetylpiperazin-1-yl)benzaldehyde scaffold is a cornerstone in the synthesis of a multitude of pharmacologically active agents, val...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract: The 4-(4-acetylpiperazin-1-yl)benzaldehyde scaffold is a cornerstone in the synthesis of a multitude of pharmacologically active agents, valued for its role in modulating receptor affinity and pharmacokinetic properties.[1][2] This document provides a comprehensive, two-part protocol for the reliable preparation of this key intermediate, starting from basic piperazine. The synthesis involves a selective mono-N-acetylation of piperazine, followed by a nucleophilic aromatic substitution (SNAr) reaction with 4-fluorobenzaldehyde. We will delve into the mechanistic rationale behind the procedural steps, offer field-proven insights for optimization and troubleshooting, and provide detailed analytical benchmarks for product validation.

Part 1: Strategic Overview & Synthesis Design

The synthetic route is designed for efficiency, scalability, and control over selectivity. The primary challenge in utilizing piperazine is achieving mono-functionalization, as both nitrogen atoms possess comparable nucleophilicity, often leading to undesired symmetric disubstitution.[3] Our strategy addresses this by first performing a controlled mono-acetylation to yield 1-acetylpiperazine. This intermediate then serves as the nucleophile in a subsequent SNAr reaction.

Overall Reaction Scheme:

Overall reaction scheme

A visual representation of the two-step synthesis from Piperazine to the target compound.

G cluster_0 Step 1: Mono-N-Acetylation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Piperazine Piperazine Intermediate 1-Acetylpiperazine Piperazine->Intermediate DCM, 0°C to RT AceticAnhydride Acetic Anhydride (1.0 eq) AceticAnhydride->Intermediate FinalProduct 4-(4-Acetylpiperazin-1-yl)benzaldehyde Intermediate->FinalProduct DMF, 130°C Fluorobenzaldehyde 4-Fluorobenzaldehyde Fluorobenzaldehyde->FinalProduct Base K₂CO₃ Base->FinalProduct

Caption: High-level overview of the two-step synthetic pathway.

Part 2: Experimental Protocols & Methodologies

Protocol A: Selective Mono-N-Acetylation of Piperazine

Principle & Mechanism: This protocol relies on kinetic control to favor the formation of the mono-acetylated product. By adding the acetic anhydride slowly at a reduced temperature (0 °C), we maintain a low concentration of the acylating agent relative to the piperazine. This ensures that an incoming molecule of acetic anhydride is statistically more likely to react with an unreacted piperazine molecule than with the already-formed (and less nucleophilic) 1-acetylpiperazine.

Materials & Reagents:

ReagentMW ( g/mol )AmountMolesEquivalents
Piperazine (anhydrous)86.1410.0 g0.1161.0
Acetic Anhydride102.0911.8 g (10.9 mL)0.1161.0
Dichloromethane (DCM)-200 mL--
1 M NaOH (aq)-~50 mL--
Brine-50 mL--
Anhydrous MgSO₄-~10 g--

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (10.0 g, 0.116 mol) in dichloromethane (200 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Slow Addition: Add acetic anhydride (10.9 mL, 0.116 mol) to the dropping funnel. Add the acetic anhydride dropwise to the stirred piperazine solution over a period of 60-90 minutes.

    • Scientist's Note: A slow addition rate is paramount for achieving high selectivity for the mono-acylated product.[4] Rushing this step will significantly increase the yield of the di-acetylated byproduct.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 DCM:Methanol with 1% triethylamine.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1 M NaOH (2 x 25 mL) to remove acetic acid, followed by brine (1 x 50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization: The resulting crude product, 1-acetylpiperazine, is typically a pale yellow oil or waxy solid of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.

Protocol B: Synthesis of 4-(4-Acetylpiperazin-1-yl)benzaldehyde via SNAr

Principle & Mechanism: This step is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing aldehyde group on the 4-fluorobenzaldehyde ring activates the ipso-carbon (the carbon attached to the fluorine) towards nucleophilic attack. The secondary amine of 1-acetylpiperazine acts as the nucleophile, displacing the fluoride leaving group. A base, potassium carbonate, is required to neutralize the hydrofluoric acid byproduct, and a polar aprotic solvent like DMF is used to facilitate the reaction.[5]

Materials & Reagents:

ReagentMW ( g/mol )AmountMolesEquivalents
1-Acetylpiperazine128.1710.3 g0.0802.0
4-Fluorobenzaldehyde124.115.0 g0.0401.0
Potassium Carbonate (K₂CO₃)138.218.35 g0.0601.5
N,N-Dimethylformamide (DMF)-130 mL--
Ethyl Acetate (EtOAc)-300 mL--
Water-200 mL--
Brine-50 mL--
Anhydrous MgSO₄-~20 g--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-fluorobenzaldehyde (5.0 g, 40.2 mmol), 1-acetylpiperazine (10.3 g, 80.5 mmol), and potassium carbonate (8.35 g, 60.4 mmol).[5]

    • Scientist's Note: Using an excess of the amine nucleophile (1-acetylpiperazine) helps to drive the reaction to completion.

  • Solvent Addition: Add N,N-dimethylformamide (130 mL) to the flask.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 130 °C in an oil bath. Stir at this temperature for 16 hours.[5]

  • Cooling & Dilution: After 16 hours, cool the reaction to room temperature. Dilute the dark mixture with ethyl acetate (200 mL).

  • Aqueous Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash thoroughly with water (2 x 100 mL) to remove DMF and potassium salts.

    • Wash with brine (1 x 50 mL) to aid in breaking any emulsions and further remove water.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is a brown solid. Purify by silica gel column chromatography.

    • Column Setup: Use a silica gel column eluted with a gradient of 0-10% methanol in dichloromethane.

    • Elution: The product will elute as the polarity is increased. Combine the fractions containing the pure product as identified by TLC.

    • Final Product: Concentrate the pure fractions to yield 4-(4-acetylpiperazin-1-yl)benzaldehyde as an off-white to light yellow crystalline solid (Expected yield: ~64%).[5][6]

  • Characterization:

    • Melting Point: 132-136 °C[6]

    • LCMS (m/z): ES+ 233 [M+H]+[5]

    • 1H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H), 7.80 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 3.85 (t, J=5.0 Hz, 2H), 3.65 (t, J=5.0 Hz, 2H), 3.40 (t, J=5.0 Hz, 2H), 3.20 (t, J=5.0 Hz, 2H), 2.15 (s, 3H).

Part 3: Workflow Visualization & Troubleshooting

A logical and systematic workflow is key to reproducible success.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Assemble & Weigh Reagents setup Reaction Setup (Inert Atmosphere if needed) reagents->setup glassware Dry Glassware glassware->setup addition Controlled Reagent Addition setup->addition stirring Stirring at Temp addition->stirring monitor Monitor Progress (TLC/LCMS) stirring->monitor monitor->stirring Continue quench Quench Reaction monitor->quench Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize store Store Properly characterize->store

Caption: Standard experimental workflow from preparation to analysis.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low yield of 1-acetylpiperazine Formation of di-acetylated byproduct.Ensure slow, dropwise addition of acetic anhydride at 0 °C. Verify stoichiometry is exactly 1:1.
Incomplete reaction.Allow the reaction to stir for a longer duration at room temperature. Confirm starting material quality.
Low yield of final product Incomplete SNAr reaction.Ensure the reaction temperature reached 130 °C. Check the quality of the K₂CO₃ (must be dry). Consider using a more reactive base like Cs₂CO₃.
Product loss during work-up.Be meticulous during the aqueous washes. If emulsions form, add more brine.
Impure final product Co-elution during chromatography.Optimize the solvent gradient for column chromatography. A shallower gradient may improve separation.
Residual DMF.Ensure thorough washing with water during the work-up. High-vacuum drying can also help remove residual DMF.

Safety Precautions

  • Piperazine: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acetic Anhydride: Corrosive and flammable. Reacts violently with water. Handle with care in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Always use in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): A skin and respiratory irritant. Readily absorbed through the skin. Handle exclusively in a fume hood with appropriate gloves.

  • 4-Fluorobenzaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Retrieved from [Link]

  • Ali, M. R., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(15), 4491. Retrieved from [Link]

  • Szałek, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 108-124. Retrieved from [Link]

  • National Analytical Corporation - Chemical Division. (n.d.). 4-(4-acetylpiperazin-1-yl)benzaldehyde 95%. Tradeindia. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-(4-Acetylpiperazin-1-yl)benzaldehyde as a Versatile Linker in Advanced Drug Design

Introduction: The Critical Role of the Linker In the landscape of modern therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker

In the landscape of modern therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive spacer. It is a critical determinant of a molecule's success, profoundly influencing efficacy, selectivity, stability, and pharmacokinetic properties.[1][2][3][4] The strategic choice of a linker dictates the spatial relationship between the targeting moiety and the payload, governs solubility, and controls the release mechanism of the active component.[5][6] This guide provides an in-depth exploration of 4-(4-Acetylpiperazin-1-yl)benzaldehyde, a bifunctional linker poised to address many of the challenges in advanced drug development.

The structure of 4-(4-Acetylpiperazin-1-yl)benzaldehyde offers a unique combination of features. The terminal benzaldehyde provides a reactive handle for covalent conjugation, most commonly via reductive amination to primary or secondary amines. The core piperazine ring, a motif frequently found in approved drugs, offers several advantages.[7] It imparts a degree of conformational rigidity, which can be crucial for optimizing the geometry of a ternary complex in PROTACs, and the acetylated nitrogen modulates the physicochemical properties of the molecule.[8][][10] Furthermore, piperazine-containing linkers can enhance aqueous solubility, a common hurdle in drug development.[7][11]

This document serves as a comprehensive guide for researchers, providing not only the fundamental properties of this linker but also detailed, field-proven protocols for its application, insights into experimental design, and troubleshooting advice.

Physicochemical & Handling Properties

A thorough understanding of the linker's properties is paramount for successful experimental design and execution.

PropertyValueSource / Notes
CAS Number 926254-79-3[12]
Molecular Formula C₁₃H₁₆N₂O₂[12]
Molecular Weight 232.28 g/mol [12]
Appearance Off-white to light yellow crystalline solid[12]
Melting Point 132-136 °C[12]
Solubility Insoluble in water; Slightly soluble in ethanol and DMSO[12]
Storage Store in a cool, dry place (2-8°C recommended), away from light and moisture.[12][13]For long-term stability, storage under an inert atmosphere (e.g., Nitrogen) is advised.
Purity ≥95%[12]

Core Application: Conjugation via Reductive Amination

The aldehyde functional group is a versatile handle for conjugation. Reductive amination is a robust and widely used method to form a stable carbon-nitrogen bond between the linker and an amine-containing molecule (e.g., a payload, a targeting ligand, or a functionalized protein).[14] The process involves two key steps that are typically performed in a one-pot reaction: the formation of a Schiff base (imine) intermediate, followed by its immediate reduction to a stable amine.[15]

Workflow for Reductive Amination

The following diagram illustrates the general workflow for conjugating 4-(4-Acetylpiperazin-1-yl)benzaldehyde to an amine-bearing molecule (R-NH₂).

G reagent reagent process process intermediate intermediate product product Linker 4-(4-Acetylpiperazin-1-yl)benzaldehyde (in aprotic solvent, e.g., DCM/DMF) Mix Mix & Stir Linker->Mix Amine Amine-containing molecule (R-NH₂) Amine->Mix Imine_Formation Imine Intermediate (Schiff Base Formation) Mix->Imine_Formation Acid catalyst (optional, e.g., AcOH) Reduction Reduction Imine_Formation->Reduction Reducing_Agent Add Mild Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction Final_Product Stable Conjugate Reduction->Final_Product Workup Aqueous Workup & Purification Final_Product->Workup Purified_Product Purified Final Product Workup->Purified_Product

Caption: Reductive Amination Workflow.

Detailed Protocol: Reductive Amination

This protocol provides a general procedure for the conjugation of an amine-containing molecule to 4-(4-Acetylpiperazin-1-yl)benzaldehyde. Optimization may be required based on the specific properties of the amine substrate.

Materials:

  • 4-(4-Acetylpiperazin-1-yl)benzaldehyde

  • Amine-containing substrate (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Glacial Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4-(4-Acetylpiperazin-1-yl)benzaldehyde (1.2 eq). Dissolve it in a minimal amount of anhydrous DCM or DMF.

    • Causality Insight: Using a slight excess (1.2 eq) of the aldehyde-linker ensures complete consumption of the potentially more valuable amine substrate. Anhydrous conditions are crucial as water can hydrolyze the imine intermediate and react with the reducing agent.

  • Addition of Amine: To the stirred solution, add the amine-containing substrate (1.0 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq per HCl) to generate the free amine in situ.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines or ketones, adding a catalytic amount of acetic acid (e.g., 5% v/v) can accelerate imine formation.[15]

    • Causality Insight: Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, excess acid can protonate the amine, rendering it non-nucleophilic.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

    • Causality Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less basic and less reactive towards aldehydes and ketones than other hydrides like sodium borohydride, minimizing side reactions such as the reduction of the starting aldehyde.[15]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate/hexanes) to yield the pure conjugate.

Advanced Applications in Drug Design

The unique structural features of 4-(4-Acetylpiperazin-1-yl)benzaldehyde make it an attractive linker for sophisticated therapeutic modalities like PROTACs and ADCs.

Application in PROTAC Design

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8][] The linker is a pivotal component, as its length, rigidity, and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][4][17]

The semi-rigid piperazine core of 4-(4-Acetylpiperazin-1-yl)benzaldehyde can help pre-organize the two ligands (the warhead and the E3 ligase binder), reducing the entropic penalty of forming the ternary complex.[] This can lead to enhanced degradation efficiency.[10]

PROTAC_MoA cluster_0 PROTAC Mechanism of Action cluster_1 Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary POI-PROTAC-E3 POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination PROTAC_recycled Ternary->PROTAC_recycled PROTAC is recycled E2 E2-Ub E2->Ternary recruited Ub Ubiquitin Proteasome Proteasome POI_Ub->Proteasome Recognition Degradation Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Application in Antibody-Drug Conjugate (ADC) Design

ADCs are targeted therapies that use a monoclonal antibody to selectively deliver a potent cytotoxic payload to cancer cells.[3][6] The linker's role is to ensure the ADC remains stable in systemic circulation and releases the payload only upon reaching the target tumor cell.[2][5]

While 4-(4-Acetylpiperazin-1-yl)benzaldehyde forms a stable, non-cleavable linkage via reductive amination, its structure can be further elaborated. For instance, the acetyl group can be hydrolyzed to reveal a secondary amine, which can then be functionalized with a cleavable moiety (e.g., a cathepsin-cleavable dipeptide or a pH-sensitive hydrazone) before conjugation of the payload. This modular approach allows for the creation of both non-cleavable and cleavable ADCs, depending on the desired mechanism of action. Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which can enhance plasma stability.[]

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive amine (e.g., HCl salt not neutralized).2. Insufficiently anhydrous conditions.3. Low reactivity of the amine or aldehyde.4. Deactivated reducing agent.1. Add 1.1 eq of a non-nucleophilic base (e.g., TEA, DIPEA).2. Use freshly dried solvents and reagents; perform under an inert atmosphere.3. Add a catalytic amount of acetic acid; increase reaction time or temperature (e.g., to 40°C).4. Use a fresh bottle of NaBH(OAc)₃.
Formation of Side Products 1. Over-reduction of the aldehyde to an alcohol.2. Double alkylation of a primary amine substrate.1. Use a milder reducing agent like NaBH(OAc)₃. If using NaBH₃CN, ensure the pH is maintained between 6-7.2. Use a 1:1 stoichiometry or a slight excess of the amine. Control the amount of reducing agent added.
Difficult Purification 1. Product has similar polarity to starting materials.2. Presence of unreacted base (e.g., TEA).1. Optimize the reaction to drive it to completion.2. Perform an acidic wash (e.g., dilute HCl) during workup to remove the base, provided the product is stable to acid.

Conclusion

4-(4-Acetylpiperazin-1-yl)benzaldehyde is a highly valuable and versatile linker for modern drug design. Its combination of a reactive aldehyde handle, a solubility-enhancing and structurally significant piperazine core, and a modifiable acetyl group provides researchers with a powerful tool for constructing complex therapeutic agents like ADCs and PROTACs. The robust and well-understood chemistry of reductive amination allows for its reliable incorporation into diverse molecular architectures. By understanding the principles and protocols outlined in this guide, scientists can effectively harness the potential of this linker to accelerate the development of next-generation targeted therapies.

References

  • Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. [Link]

  • Tavares, D. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). [Link]

  • Lu, J. et al. (2018). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. [Link]

  • CD ComputaBio. PROTAC Linker Design and Optimization. [Link]

  • Theiner, S. et al. (2018). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. [Link]

  • Fallacara, A. L. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]

  • Fallacara, A. L. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]

  • Tradeindia. 4-(4-acetylpiperazin-1-yl)benzaldehyde 95%. [Link]

  • PubChem. 4-(4-Acetylpiperazin-1-yl)sulfonylbenzaldehyde. [Link]

  • Bomann, M. D. et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry. [Link]

  • Matassini, C. et al. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. ARKIVOC. [Link]

  • Ananikov, V. P. et al. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

  • Patel, P. et al. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]

  • Molbase. 4-(4-METHYLPIPERAZIN-1-YL)BENZALDEHYDE. [Link]

Sources

Application

Catalytic methods for functionalizing 4-(4-Acetylpiperazin-1-yl)benzaldehyde

Application Note: Catalytic Strategies for the Diversification of 4-(4-Acetylpiperazin-1-yl)benzaldehyde in Medicinal Chemistry Introduction & Molecule Profile 4-(4-Acetylpiperazin-1-yl)benzaldehyde (CAS: 70918-53-5) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Strategies for the Diversification of 4-(4-Acetylpiperazin-1-yl)benzaldehyde in Medicinal Chemistry

Introduction & Molecule Profile

4-(4-Acetylpiperazin-1-yl)benzaldehyde (CAS: 70918-53-5) is a pivotal intermediate in the synthesis of antifungal agents (azole analogs), kinase inhibitors, and GPCR ligands. Its structure combines a reactive electrophile (aldehyde) with a polar, solubilizing tail (acetylpiperazine).

Electronic "Push-Pull" Analysis: Understanding the electronic environment is critical for selecting catalytic conditions.

  • The "Push": The piperazine nitrogen at the para position acts as a strong mesomeric donor (+M effect), pushing electron density into the benzene ring.

  • The "Pull": The aldehyde carbonyl is the electron-withdrawing group.

  • Reactivity Consequence: The electron donation from the piperazine stabilizes the carbonyl, making it less electrophilic than unsubstituted benzaldehyde. Consequently, catalytic cycles relying on nucleophilic attack at the carbonyl (e.g., imine formation, aldol-type additions) often require acid activation or elevated temperatures compared to electron-deficient substrates (like nitrobenzaldehyde).

Reactivity Roadmap: This guide details three catalytic functionalization pathways selected for their high utility in drug discovery:

  • Knoevenagel Condensation: Generating Michael acceptors (C=C bond formation).

  • Catalytic Reductive Amination: Accessing benzylamine libraries (C-N bond formation).

  • Biginelli Cyclization: Creating dihydropyrimidinone scaffolds (Multicomponent Heterocycle Synthesis).

ReactivityProfile cluster_mol Electronic Profile: 4-(4-Acetylpiperazin-1-yl)benzaldehyde Piperazine Acetylpiperazine Tail (Solubilizing Group) Aryl Phenyl Ring (Linker) Piperazine->Aryl +M Donation (Deactivates CHO) Aldehyde Aldehyde (CHO) (Electrophilic Center) Aryl->Aldehyde Conjugation Reaction1 Knoevenagel (C=C Formation) Aldehyde->Reaction1 Reaction2 Reductive Amination (C-N Formation) Aldehyde->Reaction2 Reaction3 Biginelli (Heterocyclization) Aldehyde->Reaction3

Figure 1: Electronic profile and functionalization pathways. The +M effect of the piperazine nitrogen reduces the electrophilicity of the aldehyde, necessitating optimized catalytic conditions.

Method A: Catalytic Knoevenagel Condensation[1]

This protocol converts the aldehyde into cinnamic acid derivatives or nitriles, which serve as Michael acceptors—a common warhead in covalent inhibitors.

Mechanism: Base-catalyzed deprotonation of an active methylene compound, followed by nucleophilic attack on the aldehyde and dehydration. Challenge: Due to the electron-rich nature of the substrate, standard weak bases may be sluggish. Solution: Use of a Piperidine/Acetic Acid buffer system (catalytic) to buffer the pH and facilitate both enolate formation and the dehydration step.

Protocol: Synthesis of 4-(4-Acetylpiperazin-1-yl)cinnamic Nitriles

Reagents:

  • Substrate: 4-(4-Acetylpiperazin-1-yl)benzaldehyde (1.0 equiv)

  • Nucleophile: Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (10 mol%)

  • Co-Catalyst: Glacial Acetic Acid (10 mol%)

  • Solvent: Ethanol (0.5 M concentration)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) and malononitrile (1.1 equiv) in absolute ethanol at room temperature.

  • Catalyst Addition: Add piperidine followed immediately by glacial acetic acid. Note: Premixing the catalyst and acid in a small vial to form the salt before addition can improve reproducibility.

  • Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (Rf ~0.4) should disappear, replaced by a highly UV-active fluorescent spot (product).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. The product often precipitates as a solid.

    • If solid forms: Filter and wash with cold ethanol.[1]

    • If oil forms:[2] Concentrate in vacuo and recrystallize from EtOH/Hexane.

  • Validation:

    • 1H NMR: Look for the disappearance of the aldehyde singlet (~9.8 ppm) and the appearance of the vinyl proton singlet (~7.6 ppm for malononitrile adducts).

Data Summary: Catalyst Comparison

Catalyst SystemReaction TimeYieldNotes
Piperidine/AcOH (Reflux) 2 h 92% Recommended. High purity precipitation.
L-Proline (Ethanol)12 h65%Slower due to substrate electronics.
DBU (Room Temp)4 h88%Good "Green" alternative, but harder to remove DBU traces.

Method B: Catalytic Reductive Amination (Hydrogenation)

This is the preferred industrial method for generating amine libraries (benzylamines). Unlike hydride reagents (STAB/NaBH4), catalytic hydrogenation minimizes waste and is scalable.

Mechanism: Acid-catalyzed condensation forms the imine, which is subsequently hydrogenated by a metal catalyst. Critical Insight: The "Acetyl" group on the piperazine is essential here. A free piperazine (secondary amine) would poison the Pd/C catalyst via chelation. The acetyl group prevents this, allowing smooth hydrogenation.

Protocol: Heterogeneous Catalytic Hydrogenation

Reagents:

  • Substrate: 4-(4-Acetylpiperazin-1-yl)benzaldehyde (1.0 equiv)

  • Amine: Primary amine (e.g., Benzylamine, 1.1 equiv)

  • Catalyst: 10% Pd/C (5 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol[3]

  • Hydrogen Source: H2 gas (balloon or 1 atm) or Ammonium Formate (Transfer Hydrogenation)

Step-by-Step:

  • Imine Formation (Pre-equilibrium): Dissolve aldehyde and amine in Methanol. Add activated 3Å molecular sieves (optional but recommended to drive equilibrium). Stir for 2 hours at room temperature.

    • Checkpoint: Verify imine formation by 1H NMR (shift of CHO ~9.8 ppm to Imine CH ~8.3 ppm).

  • Hydrogenation:

    • Add 10% Pd/C carefully (under inert atmosphere to prevent ignition).

    • Purge the flask with Nitrogen, then Hydrogen.

    • Stir vigorously under H2 balloon (1 atm) for 12–16 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C. Wash the pad with Methanol.

  • Purification: Concentrate the filtrate. If the amine was used in slight excess, purification via SCX-2 (Strong Cation Exchange) cartridges is highly efficient:

    • Load crude (dissolved in MeOH/DCM).

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH3 in MeOH (releases the product).

ReductiveAmination Aldehyde Aldehyde Substrate Imine Imine Intermediate (Equilibrium) Aldehyde->Imine - H2O (Mol Sieves) Amine Primary Amine (R-NH2) Amine->Imine - H2O (Mol Sieves) Product Benzylamine Product Imine->Product Surface Hydrogenation PdC Pd/C Catalyst + H2 PdC->Imine Catalysis

Figure 2: Catalytic cycle for reductive amination. Pre-forming the imine prevents aldehyde reduction to the alcohol side-product.

Method C: The Biginelli Cyclization (Multicomponent)

This method accesses 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) , a privileged scaffold in calcium channel blockers and antihypertensives.

Mechanism: Acid-catalyzed three-component condensation of the aldehyde, a beta-keto ester (e.g., ethyl acetoacetate), and urea. Catalyst Selection: Lewis acids are superior here. Ytterbium Triflate [Yb(OTf)3] is recommended as it is water-tolerant and recoverable, though simple HCl/EtOH works for lower-cost applications.

Protocol: Yb(OTf)3 Catalyzed Synthesis

Reagents:

  • Substrate: 4-(4-Acetylpiperazin-1-yl)benzaldehyde (1.0 equiv)

  • Beta-keto ester: Ethyl acetoacetate (1.0 equiv)

  • Urea (1.2 equiv)

  • Catalyst: Yb(OTf)3 (5 mol%)

  • Solvent: Acetonitrile or Ethanol (Reflux)

Step-by-Step:

  • Combination: Combine aldehyde, ethyl acetoacetate, urea, and Yb(OTf)3 in Ethanol (2 mL/mmol).

  • Reflux: Heat to reflux for 6–8 hours. The reaction mixture usually turns from clear to a suspension as the DHPM precipitates.

  • Workup: Cool to room temperature. Pour the mixture into crushed ice/water.

  • Isolation: Filter the solid precipitate.

  • Recrystallization: Recrystallize from hot Ethanol to obtain the pure DHPM.

Why this works: The electron-donating piperazine makes the intermediate iminium ion less electrophilic. The Lewis acid (Yb3+) coordinates to the urea and keto-ester oxygens, stabilizing the transition states and accelerating the cyclization which would otherwise be very slow with this specific aldehyde.

References

  • Synthesis of Piperazine-Benzaldehydes

    • Methodology: Nucleophilic aromatic substitution of 4-fluorobenzaldehyde.
    • Source:

  • Knoevenagel Condensation Protocols

    • Mechanism & Green Methods: Discusses amine-catalyzed condensations and solvent-free variations suitable for electron-rich aldehydes.
    • Source:

  • Catalytic Reductive Amination

    • Pd/C Hydrogenation: Standard protocols for benzaldehyde deriv
    • Source:

  • Biginelli Reaction (Lewis Acid Catalysis)

    • Yb(OTf)
    • Source:

  • General Reactivity of 4-Substituted Benzaldehydes

    • Electronic Effects: Analysis of push-pull systems in condens
    • Source:

Sources

Method

Application Notes and Protocols for the Crystallization of 4-(4-Acetylpiperazin-1-yl)benzaldehyde Intermediates

Introduction In the landscape of pharmaceutical development, the purity and solid-state properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates are of paramount importance. The intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity and solid-state properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates are of paramount importance. The intermediate, 4-(4-Acetylpiperazin-1-yl)benzaldehyde, is a key building block in the synthesis of various drug candidates. Its purification is critical as the presence of impurities can have a significant impact on the yield, purity, and safety profile of the final API. Crystallization stands as the most crucial unit operation for the purification and isolation of this intermediate, ensuring high purity and desirable physical properties such as crystal habit, size distribution, and bulk density.

This comprehensive guide provides a detailed exploration of crystallization techniques tailored for 4-(4-Acetylpiperazin-1-yl)benzaldehyde. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles to empower users to troubleshoot and optimize their crystallization processes.

Physicochemical Fundamentals of Crystallization

The successful crystallization of 4-(4-Acetylpiperazin-1-yl)benzaldehyde, a compound with a molecular formula of C13H16N2O2 and a molecular weight of 232.28 g/mol , hinges on a thorough understanding of its solubility and the principles of supersaturation. The compound typically appears as an off-white to light yellow crystalline solid with a melting point in the range of 132-136°C.[1] It is reported to be slightly soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) and insoluble in water.[1]

Crystallization is a phase transition where a solute in a solution solidifies into a highly structured, crystalline form. This process is driven by supersaturation, a non-equilibrium state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. The region of supersaturation can be divided into two zones: the metastable zone and the labile zone.

  • Metastable Zone: In this zone, spontaneous nucleation is unlikely. Crystal growth will occur on existing seed crystals. Operating within this zone allows for controlled crystal growth and is often the target for achieving a desired crystal size distribution.

  • Labile Zone: At higher levels of supersaturation, the solution enters the labile zone where spontaneous (primary) nucleation occurs rapidly. This can lead to the formation of a large number of small crystals, which may be difficult to filter and can trap impurities.

The width of the metastable zone is a critical parameter in designing a crystallization process. It can be influenced by factors such as cooling rate, agitation, and the presence of impurities.

G cluster_0 Supersaturation Zones Undersaturated Undersaturated Zone (Dissolution) Metastable Metastable Zone (Growth on Seeds) Undersaturated->Metastable Solubility Curve Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Metastable Zone Width

Caption: Relationship between supersaturation zones in crystallization.

Systematic Approach to Crystallization Method Development

A systematic approach is essential for developing a robust crystallization process for 4-(4-Acetylpiperazin-1-yl)benzaldehyde. This involves solvent screening, solubility determination, and the evaluation of different crystallization techniques.

Part 1: Solvent Screening

The choice of solvent is the most critical factor in a crystallization process. An ideal solvent should exhibit a significant difference in the solubility of the compound at high and low temperatures. It should also be non-reactive with the solute, safe to handle, and easily removable from the final product.

Protocol for Solvent Screening:

  • Initial Screening: Begin by testing the solubility of a small amount (e.g., 10 mg) of 4-(4-Acetylpiperazin-1-yl)benzaldehyde in a range of solvents (e.g., 0.5 mL) at both ambient temperature and at the solvent's boiling point.

  • Categorization: Classify the solvents based on the observed solubility:

    • High Solubility at Room Temperature: These may be suitable for antisolvent crystallization.

    • Low Solubility at Room Temperature, High Solubility at Elevated Temperature: These are excellent candidates for cooling crystallization.

    • Insoluble at All Temperatures: These can be considered as potential antisolvents.

  • Safety and Practicality: Consider the boiling point, toxicity, and environmental impact of the potential solvents.

Solvent ClassExample SolventsSuitability for 4-(4-Acetylpiperazin-1-yl)benzaldehydeRationale
Alcohols Ethanol, Methanol, IsopropanolGood potential for cooling crystallization.[2]The compound is slightly soluble in ethanol[1], suggesting a good solubility gradient with temperature.
Ketones Acetone, Methyl Ethyl KetonePotential for cooling or antisolvent crystallization.Often good solvents for moderately polar organic molecules.
Esters Ethyl AcetateGood potential for cooling or antisolvent crystallization.[3]A versatile solvent with a moderate boiling point.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFPotential for antisolvent crystallization.Good solvents that can be paired with non-polar antisolvents.
Aromatic Hydrocarbons TolueneMay be suitable, but use with caution due to potential for pi-pi stacking interactions.[4]Can be effective for aromatic compounds.
Amides N,N-Dimethylformamide (DMF)Used in synthesis[5], but generally avoided for final crystallization due to high boiling point and toxicity.Can be used if other solvents are ineffective, but removal is challenging.
Halogenated Solvents Dichloromethane (DCM)Can be a good solvent, but often volatile, leading to rapid evaporation.[3][4]Useful for initial solubility tests and solvent layering techniques.
Antisolvents Water, Heptane, HexaneExcellent as antisolvents.The compound is insoluble in water[1], and non-polar hydrocarbons are likely to be poor solvents.
Part 2: Crystallization Techniques

Based on the solvent screening results, the following crystallization techniques can be explored.

A. Cooling Crystallization

This is the most common technique and is suitable when the solubility of the compound increases significantly with temperature.

Protocol for Cooling Crystallization:

  • Dissolution: Dissolve the crude 4-(4-Acetylpiperazin-1-yl)benzaldehyde in a minimal amount of a pre-selected hot solvent (e.g., ethanol) to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling generally promotes the growth of larger, more perfect crystals. For further yield improvement, the solution can be cooled in an ice bath or refrigerator.

  • Isolation: Collect the crystals by filtration (e.g., using a Buchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point.

B. Antisolvent Crystallization

This technique is employed when the compound is highly soluble in a solvent, and a second solvent (the antisolvent) in which the compound is insoluble is available.

Protocol for Antisolvent Crystallization:

  • Dissolution: Dissolve the crude material in a minimum amount of a good solvent (e.g., DMSO, THF).

  • Antisolvent Addition: Slowly add the antisolvent (e.g., water, heptane) to the solution with stirring. The addition rate should be controlled to maintain a low level of supersaturation, favoring crystal growth over nucleation.

  • Equilibration: Allow the mixture to stir for a period to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow the same procedures as for cooling crystallization.

C. Evaporative Crystallization

This method is suitable for compounds that are highly soluble in volatile solvents.

Protocol for Evaporative Crystallization:

  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) at room temperature.

  • Evaporation: Allow the solvent to evaporate slowly in a loosely covered container. The rate of evaporation will influence the crystal size.

  • Isolation: Once a sufficient amount of crystals has formed, isolate them by filtration.

D. Solvent Layering (for small-scale purification)

A variation of antisolvent crystallization that can yield high-quality single crystals.

Protocol for Solvent Layering:

  • Dissolution: Dissolve the compound in a small amount of a dense, good solvent (e.g., DCM).

  • Layering: Carefully layer a less dense antisolvent (e.g., hexane) on top of the solution, minimizing mixing at the interface.

  • Diffusion: Allow the system to stand undisturbed. Slow diffusion of the antisolvent into the solution will induce crystallization at the interface.

G start Crude Intermediate solvent_screen Solvent Screening start->solvent_screen solubility_data Solubility Data solvent_screen->solubility_data method_selection Method Selection solubility_data->method_selection cooling Cooling Crystallization method_selection->cooling Good Temp. Gradient antisolvent Antisolvent Crystallization method_selection->antisolvent High Solubility evaporative Evaporative Crystallization method_selection->evaporative Volatile Solvent characterization Crystal Characterization cooling->characterization antisolvent->characterization evaporative->characterization

Caption: Decision workflow for crystallization method selection.

Characterization of Crystalline Forms

Once crystals are obtained, it is essential to characterize their physical and chemical properties.

Analytical TechniqueInformation ObtainedRelevance to 4-(4-Acetylpiperazin-1-yl)benzaldehyde
Powder X-ray Diffraction (PXRD) Crystalline or amorphous nature, crystal form (polymorph) identification.Confirms the crystallinity of the isolated solid and can be used to identify different polymorphic forms, which may have different physical properties.
Differential Scanning Calorimetry (DSC) Melting point, purity, presence of solvates.Provides an accurate melting point[1] and can indicate the purity of the sample. The presence of multiple thermal events may suggest polymorphism or the presence of solvates.
Thermogravimetric Analysis (TGA) Solvent content, thermal stability.Determines the amount of residual solvent in the crystals and assesses the thermal stability of the compound.
Microscopy (Optical, SEM) Crystal morphology (habit), size, and agglomeration.Visualizes the crystal shape and size, which are important for handling, filtration, and downstream processing.
High-Performance Liquid Chromatography (HPLC) Chemical purity.Quantifies the purity of the crystallized material and identifies any remaining impurities.

Troubleshooting Common Crystallization Issues

  • Oiling Out: The compound separates as a liquid phase instead of a solid.

    • Cause: The solution is too concentrated, or the cooling rate is too fast.

    • Solution: Dilute the solution with more solvent, slow down the cooling rate, or use a different solvent system.

  • Amorphous Precipitation: A non-crystalline solid is formed.

    • Cause: Very high supersaturation leading to rapid precipitation.

    • Solution: Reduce the level of supersaturation by using a slower cooling rate, slower antisolvent addition, or a more dilute solution. Seeding with a small amount of crystalline material can also promote crystalline growth.

  • Poor Crystal Morphology (Needles or Plates): These can be difficult to filter and dry.

    • Cause: Solvent choice, cooling rate, or impurities.

    • Solution: Experiment with different solvents or solvent mixtures. A slower cooling rate or the addition of a habit-modifying additive can sometimes improve the crystal shape.

References

  • National Analytical Corporation - Chemical Division. 4-(4-acetylpiperazin-1-yl)benzaldehyde 95%. Tradeindia. Accessed February 15, 2026. [Link]

  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. Accessed February 15, 2026. [Link]

  • ACS Publications. Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Accessed February 15, 2026. [Link]

  • University of Geneva. Guide for crystallization. Accessed February 15, 2026. [Link]

  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide. Accessed February 15, 2026. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Accessed February 15, 2026. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 4-(4-Acetylpiperazin-1-yl)benzaldehyde synthesis

Introduction Welcome to the technical support guide for the synthesis of 4-(4-acetylpiperazin-1-yl)benzaldehyde, a key intermediate in pharmaceutical and materials science research. This document is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(4-acetylpiperazin-1-yl)benzaldehyde, a key intermediate in pharmaceutical and materials science research. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. By addressing specific experimental issues in a question-and-answer format, this guide provides in-depth troubleshooting strategies, robust protocols, and the underlying chemical principles to empower you to optimize your reaction yields and product purity.

Common Synthetic Strategies

The synthesis of 4-(4-acetylpiperazin-1-yl)benzaldehyde is primarily achieved through two robust methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. The choice between these routes often depends on the availability and cost of starting materials, desired scale, and the specific functional group tolerance required.

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct and often cost-effective method involving the reaction of an activated aryl halide, typically 4-fluorobenzaldehyde, with 1-acetylpiperazine.[1][2][3] The reaction is driven by the electron-withdrawing effect of the aldehyde group, which activates the aromatic ring for nucleophilic attack.[4][5][6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers greater versatility, allowing for the use of less reactive aryl halides like chlorides and bromides.[7][8] While more complex due to the multi-component catalyst system (palladium precursor, phosphine ligand, and base), it often proceeds under milder conditions and with a broader substrate scope.[9]

Below is a decision guide to help select the appropriate synthetic route.

Route_Selection start What is your starting aryl halide? check_purity Check Purity & Reactivity start->check_purity snar Consider S N Ar Reaction buchwald Consider Buchwald-Hartwig Amination check_purity->snar 4-Fluorobenzaldehyde check_purity->buchwald 4-Chloro- or 4-Bromobenzaldehyde

Caption: Decision guide for selecting a synthetic route.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

This section addresses common issues when synthesizing 4-(4-acetylpiperazin-1-yl)benzaldehyde via the reaction of 4-fluorobenzaldehyde and 1-acetylpiperazine.

Q1: My SNAr reaction shows low or no conversion of 4-fluorobenzaldehyde. What are the likely causes and how can I fix it?

Low conversion is a frequent issue in SNAr reactions and can typically be traced to reaction conditions or reagent quality.

Possible Causes & Solutions:

  • Insufficient Temperature: The SNAr reaction requires significant thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate.[4] Reactions performed at temperatures below 100 °C may proceed very slowly.

    • Solution: Increase the reaction temperature. A common condition involves heating in DMF at 130 °C for 16 hours or more.[1] Ensure your solvent choice is appropriate for the target temperature.

  • Poor Reagent Purity:

    • 1-Acetylpiperazine: This reagent can be hygroscopic. Absorbed water can interfere with the base and reaction kinetics.

    • 4-Fluorobenzaldehyde: Aldehydes can oxidize over time to the corresponding carboxylic acid, which will be unreactive.

    • Solution: Verify the purity of your starting materials using NMR or GC-MS. Use freshly opened or properly stored reagents. Dry 1-acetylpiperazine under vacuum if moisture is suspected.

  • Inappropriate Base or Solvent:

    • Base: An insufficiently strong or poorly soluble base will fail to deprotonate the piperazine nitrogen effectively. Potassium carbonate (K₂CO₃) is standard, but its effectiveness depends on the solvent and temperature.[1][3]

    • Solvent: The solvent must be polar aprotic to dissolve the reagents and facilitate the charge separation in the transition state.[5] Insolubility is a common reason for reaction failure.[10]

    • Solution: Ensure you are using a suitable polar aprotic solvent such as DMF or DMSO. If using K₂CO₃, ensure vigorous stirring to maintain a fine suspension. Consider using a stronger, more soluble base like cesium carbonate (Cs₂CO₃) if issues persist.

Troubleshooting Table for SNAr Conditions

ParameterStandard ConditionOptimization StrategyRationale
Temperature 120-130 °CIncrease to 140-150 °COvercomes activation energy barrier.
Solvent DMFSwitch to DMSOHigher boiling point and excellent solvating power.
Base K₂CO₃ (1.5-2.0 equiv.)Use Cs₂CO₃ (1.5 equiv.)Greater solubility and basicity can accelerate the reaction.
Concentration 0.2 - 0.5 MIncrease concentrationMay improve reaction rates, but watch for solubility issues.
Stirring Magnetic StirringOverhead Mechanical StirringEnsures efficient mixing, especially for heterogeneous mixtures with K₂CO₃.

Q2: My reaction works, but the yield is low and I see multiple spots on my TLC plate. What are the potential side reactions?

Side reactions can compete with your desired product formation, consuming starting materials and complicating purification.

Possible Causes & Solutions:

  • Bis-arylation of Piperazine: Although 1-acetylpiperazine has one nitrogen acylated, it's possible for the starting 4-fluorobenzaldehyde to react with any unacetylated piperazine impurity, leading to a bis-arylated byproduct.

    • Solution: Ensure the 1-acetylpiperazine starting material is pure and free of piperazine. An excess of 1-acetylpiperazine (e.g., 2 equivalents) can also be used to outcompete any trace piperazine impurity.[1]

  • Aldehyde Side Reactions: At high temperatures and in the presence of base, aldehydes can undergo various side reactions, such as Cannizzaro-type disproportionation or aldol condensations, though these are less common under anhydrous conditions.

    • Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the benzaldehyde. Minimize reaction time by monitoring closely with TLC or LCMS and working up the reaction as soon as the starting material is consumed.

Troubleshooting Guide: Buchwald-Hartwig Amination

This section focuses on challenges related to the palladium-catalyzed synthesis of 4-(4-acetylpiperazin-1-yl)benzaldehyde from an aryl halide (e.g., 4-bromobenzaldehyde).

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition fail1 Failure Point: Inactive Pd(II) source, O₂ contamination pd0->fail1 amine_complex Amine Coordination Complex ox_add->amine_complex Ligand Exchange fail2 Failure Point: Wrong ligand, Steric hindrance ox_add->fail2 amide_complex Palladium Amide Complex amine_complex->amide_complex Deprotonation hx H-X amine_complex->hx fail3 Failure Point: Base too weak or sterically hindered amine_complex->fail3 amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product fail4 Failure Point: Side reaction (e.g., β-hydride elimination) amide_complex->fail4 ar_x Ar-X ar_x->ox_add amine R₂NH amine->amine_complex base Base base->amine_complex

Caption: The Buchwald-Hartwig catalytic cycle and common failure points.

Q3: I am attempting a Buchwald-Hartwig amination, but the reaction is stalled with very low yield. What should I check first?

Buchwald-Hartwig reactions are notoriously sensitive to multiple interdependent parameters.[11][12] A stalled reaction is often due to a problem with the catalyst system or the reaction environment.

Possible Causes & Solutions:

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you start with a Pd(II) source like Pd(OAc)₂, it must be reduced in situ.[10][13] This reduction can be inefficient. Furthermore, oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.

    • Solution:

      • Degas Your Solvent: Thoroughly degas your solvent (e.g., toluene, dioxane) by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.

      • Use a Pre-catalyst: Use a modern palladium pre-catalyst (e.g., a G3 or G4 palladacycle). These are designed to reliably generate the active Pd(0) species upon exposure to a base, leading to more reproducible results.[11]

      • Maintain Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of an inert gas.

  • Incorrect Ligand/Base/Solvent Combination: These three components are critically linked. An inappropriate choice for your specific substrates is a primary cause of failure.[11]

    • Ligand: Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps.[7][14]

    • Base: The base must be strong enough to deprotonate the amine but not so strong that it reacts with your aldehyde. Sodium tert-butoxide (NaOtBu) is common, but for sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are recommended.[11]

    • Solvent: Toluene and dioxane are common solvents.[15] The choice can affect the solubility of the base and the palladium complexes, influencing the reaction rate.[10]

    • Solution: Screen a matrix of conditions. A good starting point is a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) with NaOtBu or K₃PO₄ in toluene or dioxane.

Q4: My main byproduct appears to be the dehalogenated starting material (benzaldehyde). How can I prevent this?

The formation of benzaldehyde from 4-bromobenzaldehyde is due to a side reaction called hydrodehalogenation. This process competes directly with the desired C-N bond formation.[11]

Possible Causes & Solutions:

  • Mechanism: This side reaction often occurs from the palladium-amide intermediate via a β-hydride elimination pathway, particularly if trace water or other proton sources are present.[11]

  • Solutions to Minimize Hydrodehalogenation:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry glassware.

    • Optimize the Ligand: The choice of ligand can significantly influence the relative rates of reductive elimination (product formation) versus side reactions. Screening different ligands (e.g., switching from a bidentate to a monodentate bulky ligand) can often solve the problem.

    • Adjust the Base: The nature and strength of the base can impact the prevalence of this side reaction. Experiment with different bases (e.g., switching from NaOtBu to K₃PO₄).

Frequently Asked Questions (FAQs)

Q5: How should I purify the final product?

The most common method reported for purifying 4-(4-acetylpiperazin-1-yl)benzaldehyde is silica gel column chromatography.[1]

  • General Protocol: After aqueous workup, the crude product is typically a solid. Dissolve the crude material in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Load this onto a silica column and elute with a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).[1]

  • Alternative: Recrystallization may also be an option if a suitable solvent system can be found. The product is an off-white to light yellow crystalline solid.[16]

Q6: What are the key analytical data points to confirm my product's identity?

  • LCMS: Look for the correct mass-to-charge ratio (m/z). For the product, you should see a peak corresponding to [M+H]⁺ at approximately 233.28 m/z.[1]

  • ¹H NMR: Confirm the presence of all expected protons: aromatic protons for the benzaldehyde ring, methylene protons for the piperazine ring, a singlet for the acetyl methyl group, and the aldehyde proton.

  • Melting Point: The reported melting point is in the range of 132-136 °C.[16] A sharp melting point in this range is a good indicator of purity.

Q7: Can I use 4-chlorobenzaldehyde for the SNAr reaction?

This is generally not recommended. In nucleophilic aromatic substitution, the reactivity order of the leaving group is F > Cl > Br > I.[6] The high electronegativity of fluorine makes the attached carbon more electrophilic and stabilizes the intermediate, making it a much better leaving group in this specific mechanism. 4-Chlorobenzaldehyde would require much harsher conditions and likely give a lower yield. It is, however, a suitable substrate for the Buchwald-Hartwig amination.[12][14]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from established literature procedures.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), 1-acetylpiperazine (2.0 eq), and potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.3 M with respect to the 4-fluorobenzaldehyde.

  • Inert Atmosphere: Purge the flask with Nitrogen or Argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 16-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane to afford the title compound.[1]

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This is a general protocol; optimization of catalyst, ligand, and base may be required.[11][17]

  • Setup: In a glovebox or under a positive flow of Argon, add an oven-dried flask with a stir bar, the aryl halide (e.g., 4-bromobenzaldehyde, 1.0 eq), 1-acetylpiperazine (1.2 eq), the base (e.g., sodium tert-butoxide, 1.4 eq), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LCMS until the aryl halide is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel chromatography as described in Protocol 1.

References

  • Curated Chemistry. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 27(19), 6296. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Retrieved from [Link]

  • Tradeindia. (n.d.). 4-(4-acetylpiperazin-1-yl)benzaldehyde 95%. Retrieved from [Link]

  • ResearchGate. (2025, August 6). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Siodłowska, B., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380. Retrieved from [Link]

  • National Institutes of Health. (2024, November 1). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2019). A Validated Process for the Preparation of N-Formyl Piperazine: An Olanzapine Intermediate. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • ACS Publications. (2009, March 20). Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradiation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Preprints.org. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Vapourtec. (n.d.). What is nucleophilic aromatic substitution (SNAr)? Retrieved from [Link]

  • White Rose Research Online. (2024, October 16). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Optimization

Purification methods to remove impurities from 4-(4-Acetylpiperazin-1-yl)benzaldehyde

Executive Summary & "The Dirty Profile"[1] Welcome to the technical support hub for 4-(4-Acetylpiperazin-1-yl)benzaldehyde . This compound is a critical intermediate, most notably in the synthesis of triazole antifungals...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & "The Dirty Profile"[1]

Welcome to the technical support hub for 4-(4-Acetylpiperazin-1-yl)benzaldehyde . This compound is a critical intermediate, most notably in the synthesis of triazole antifungals like Posaconazole and Itraconazole .[1]

In my experience supporting process chemistry teams, the purity of this aldehyde is the bottleneck for subsequent steps (often a Grignard or condensation reaction).[1] If you are seeing low yields downstream, your aldehyde likely contains one of the specific impurities listed below.

The "Dirty Profile": What are we cleaning?

The standard synthesis involves a Nucleophilic Aromatic Substitution (


) of 4-fluorobenzaldehyde  with 1-acetylpiperazine  in a polar aprotic solvent (DMF or DMSO) using a base (

).
Impurity TypeSpecific CompoundOriginSolubility Behavior
Starting Material A 4-FluorobenzaldehydeUnreacted reagentLipophilic; soluble in Hexanes/DCM. Hard to remove by simple washing.[1]
Starting Material B 1-AcetylpiperazineUnreacted reagentHighly water-soluble.[1] Removed via aqueous workup.[1][2]
Solvent Residue DMF / DMSOReaction solventHigh boiling point.[1] Causes product to "oil out" or remain sticky.[1]
Byproduct 4-(1-Piperazinyl)benzaldehydeDe-acetylationBasic amine.[1] Can be removed by pH manipulation (acid wash).[1]
Oxidation 4-(4-Acetylpiperazin-1-yl)benzoic acidAir oxidationSoluble in basic aqueous solution (forms salt).

Troubleshooting Guide (Q&A)

Q1: My crude product is a sticky, yellow oil that refuses to solidify. What happened?

Dr. Thorne: This is the most common ticket we receive.[1] It is almost invariably caused by residual DMF or DMSO .[1]

  • The Cause: These solvents have high boiling points and affinity for the piperazine ring.[1] Even 2-3% residual solvent can depress the melting point (typically 132–136°C) enough to keep it liquid.[1]

  • The Fix: Do not try to rotovap it down further at high heat; you will degrade the aldehyde.[1]

    • Dissolve the oil in Ethyl Acetate (EtOAc).[1]

    • Wash rigorously with water (

      
      ) and brine (
      
      
      
      ) to pull out the DMF.[1]
    • Dry over

      
       and concentrate.
      
    • Trituration: Add cold Diethyl Ether or Hexanes to the residue and scratch the flask walls. It should snap into a solid.[1]

Q2: I see a persistent impurity at R_f ~0.6 (similar to product) that won't recrystallize out.

Dr. Thorne: That is likely unreacted 4-fluorobenzaldehyde .[1] Because both the product and this impurity are aldehydes, they behave similarly on silica.[1]

  • The Fix: Recrystallization is often inefficient here.[1] You need Chemo-selective Purification .

    • Option A: Steam distillation (if you have <5g) to remove the volatile fluoro-aldehyde.[1]

    • Option B (Recommended): Use the Bisulfite Adduct Protocol (See Section 3).[1] This is the "silver bullet" for aldehyde purification.[1]

Q3: The product color is dark orange/brown instead of pale yellow.

Dr. Thorne: This indicates oxidation (benzoic acid formation) or polymerization.[1]

  • The Fix:

    • Dissolve in DCM.[1]

    • Wash with saturated Sodium Bicarbonate (

      
      ).[1] This converts the benzoic acid impurity into its water-soluble sodium salt, removing it from the organic layer.[1]
      
    • Treat the organic layer with activated charcoal (10% w/w) for 30 minutes, filter through Celite, and recrystallize.

Visualizing the Purification Logic

The following diagram maps the fate of impurities during the recommended workup.

PurificationLogic Crude Crude Reaction Mixture (DMF, Product, SMs, Salts) WaterCrash Step 1: Pour into Ice Water Crude->WaterCrash Quench Filtration Filtration WaterCrash->Filtration SolidCake Solid Cake (Product + 4-F-Benzaldehyde) Filtration->SolidCake Retentate Filtrate Aqueous Filtrate (DMF, Salts, 1-Acetylpiperazine) Filtration->Filtrate Waste Recryst Recrystallization (EtOH or iPrOH) SolidCake->Recryst If solid FinalProd Pure Product (>98% HPLC) Recryst->FinalProd Crystals MotherLiq Mother Liquor (Enriched in 4-F-Benzaldehyde) Recryst->MotherLiq Supernatant

Caption: Fate mapping of impurities during standard aqueous workup and recrystallization.

Advanced Protocols (SOPs)

Protocol A: Recrystallization (The Standard Polish)

Use this when purity is >90% but color or trace isomers are an issue.[1]

  • Solvent System: Ethanol (95%) or Isopropanol (iPrOH).[1]

  • Procedure:

    • Place crude solid in a flask with a magnetic stir bar.

    • Add solvent (approx. 5-7 mL per gram of solid).[1]

    • Heat to reflux (80°C for EtOH) until fully dissolved.[1] Note: If insolubles remain after 10 mins, filter hot.

    • Remove from heat and let cool slowly to room temperature (25°C) over 2 hours.

    • Cool further in an ice bath (0-5°C) for 1 hour.

    • Filter the pale yellow needles and wash with cold solvent.[1]

    • Drying: Vacuum oven at 45°C for 6 hours. (Critical to remove trapped solvent).[1][3]

Protocol B: Sodium Bisulfite Purification (The "Rescue" Method)

Use this when you have unreacted starting material (4-fluorobenzaldehyde) that won't wash away.

Mechanism: The aldehyde reacts with


 to form a water-soluble sulfonate adduct.[1] Non-aldehyde impurities (oils, tars) remain in the organic layer.[1]
  • Adduct Formation:

    • Dissolve crude mixture in minimal Ethyl Acetate.[1]

    • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (

      
      ).[1]
      
    • Stir vigorously for 2–4 hours. A thick white precipitate (the adduct) may form, or it may stay in the aqueous phase.[1]

  • Separation:

    • Separate the layers.[1][2][4] Keep the Aqueous Layer (contains product adduct).[1]

    • If a solid formed:[2][5] Filter it off and wash with ether.[1][3] Dissolve this solid in water for the next step.[1]

    • Discard the organic layer (contains 4-fluorobenzaldehyde and tars).[1]

  • Regeneration:

    • Cool the aqueous adduct solution to 0°C.

    • Slowly add Sodium Carbonate (

      
      ) or NaOH (10%) until pH > 10.[1] Caution: Gas evolution.
      
    • Stir for 30 minutes. The pure aldehyde will precipitate or oil out.[1]

  • Isolation:

    • Extract the regenerated aldehyde with DCM (

      
      ).[1]
      
    • Dry (

      
      ) and concentrate.[1]
      

Bisulfite Impure Impure Aldehyde (in Organic Solv.) Bisulfite Add Sat. NaHSO3 Impure->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgWaste Organic Phase (Impurities) PhaseSep->OrgWaste Discard AqAdduct Aqueous Phase (Aldehyde-Bisulfite Adduct) PhaseSep->AqAdduct Keep Base Add Base (pH >10) AqAdduct->Base Hydrolysis Pure Regenerated Pure Aldehyde Base->Pure Extract

Caption: The Bisulfite purification loop, selectively isolating the aldehyde functionality.

References

  • Sandoz AG. (2006).[1] Process for the preparation of substituted phenyl-piperazine derivatives (Posaconazole Intermediates).[1] WO2006136918A1.[1] Retrieved February 15, 2026, from

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite adduct protocols).

  • National Institutes of Health (NIH). (n.d.).[1] PubChem Compound Summary for CID 154700560. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Separating 4-(4-Acetylpiperazin-1-yl)benzaldehyde from unreacted starting materials

Case ID: PUR-APBA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Context You are performing a Nucleophilic Aromatic Substitution (SNAr) to sy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-APBA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

You are performing a Nucleophilic Aromatic Substitution (SNAr) to synthesize 4-(4-acetylpiperazin-1-yl)benzaldehyde . This reaction typically involves reacting 4-fluorobenzaldehyde (electrophile) with 1-acetylpiperazine (nucleophile) in a polar aprotic solvent (DMF or DMSO) with a base (K₂CO₃).

Successful purification relies on exploiting the drastic solubility differences between your target molecule (a polar solid) and your starting materials (one hydrophilic amine, one lipophilic aldehyde).

The Species Profile
CompoundRolePhysical StateSolubility Profile (Key to Separation)
Product TargetSolid (mp ~132-136°C)Soluble in DCM, EtOAc, hot EtOH. Insoluble in water, hexanes, ether.
1-Acetylpiperazine Excess ReagentLow melt solid/LiquidHighly water soluble. Soluble in MeOH.
4-Fluorobenzaldehyde Limiting ReagentLiquid/OilSoluble in Hexanes/Ether. Insoluble in water.[1][2][3][4]
DMF/DMSO SolventLiquidMiscible with water. High boiling point (hard to rotovap).

Primary Isolation Protocol (The "Crash" Method)

Objective: Remove Solvent (DMF/DMSO), Salts (K₂CO₃/KF), and 1-Acetylpiperazine.

Theory: The reaction solvent (DMF) and the excess nucleophile (1-acetylpiperazine) are both water-miscible. The product is not. Therefore, adding water forces the product to precipitate while impurities stay in the mother liquor.

Step-by-Step Procedure
  • Cool Down: Allow the reaction mixture to cool to room temperature (20–25°C).

  • The Quench: Pour the reaction mixture slowly into a beaker containing ice-cold water (volume ratio 1:5, Reaction:Water).

    • Critical: Stir vigorously during addition to prevent oiling out.

  • Precipitation: A solid precipitate should form immediately. Stir for 15–30 minutes to ensure all DMF diffuses out of the crystal lattice.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).[5]

  • The Wash (Crucial): Wash the filter cake with copious amounts of water (3x).

    • Why? This removes residual DMF and the water-soluble 1-acetylpiperazine.

  • Drying: Dry the solid under vacuum at 40°C or air-dry overnight.

Troubleshooting & Purification Logic

If the primary isolation yields impure material, use the guide below to target the specific contaminant.

Issue A: "My product contains unreacted aldehyde (Starting Material). "

Diagnosis: NMR shows aldehyde peaks or TLC shows a fast-moving spot (high Rf) in non-polar solvents. Cause: Incomplete reaction or excess electrophile used.

Solution: Trituration (Solvent Washing) Since the starting aldehyde is soluble in non-polar solvents (Hexanes/Ether) and your product is not, you can wash the impurity away without dissolving your product.

  • Place the crude solid in a flask.

  • Add Diethyl Ether or Hexanes/Heptane (approx. 10 mL per gram of solid).

  • Sonicate or stir vigorously for 20 minutes.

  • Filter the suspension. The filtrate contains the impurity; the filter cake is your purified product.

Issue B: "My product is sticky/oily and smells like amine."

Diagnosis: Presence of residual 1-acetylpiperazine or DMF. Cause: Insufficient water wash during the "Crash" step.

Solution: Repulping in Water

  • Return the sticky solid to a beaker.

  • Add water and stir vigorously (create a slurry) for 30 minutes.

  • Filter again.[5] The water-soluble amine will dissolve; the product will remain solid.

Issue C: "I need >99% purity for biological assays."

Solution:Recrystallization or Flash Chromatography.

  • Recrystallization: Dissolve in minimum hot Ethanol (EtOH) or Ethyl Acetate (EtOAc) . Allow to cool slowly. If it doesn't precipitate, add dropwise Hexane (anti-solvent) until cloudy.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • Note: The aldehyde moves with 100% DCM. The product requires MeOH to elute.

Decision Logic Visualization

The following diagram illustrates the purification workflow based on the physical properties of the reaction components.

PurificationLogic Start Crude Reaction Mixture (DMF, Product, SMs, Salts) WaterPour Step 1: Pour into Ice Water (The 'Crash') Start->WaterPour Filtration Step 2: Vacuum Filtration WaterPour->Filtration Filtrate Filtrate (Waste) Contains: DMF, Salts, 1-Acetylpiperazine Filtration->Filtrate Discard Cake Filter Cake (Solid) Contains: Product + Trace Aldehyde Filtration->Cake CheckPurity Check Purity (TLC/NMR) Cake->CheckPurity Pure Final Product >95% Purity CheckPurity->Pure Clean ImpureAldehyde Impurity: Unreacted Aldehyde CheckPurity->ImpureAldehyde Aldehyde Present Trituration Step 3: Trituration (Wash with Ether/Hexane) ImpureAldehyde->Trituration Recrys Step 4: Recrystallization (Hot EtOH or EtOAc) Trituration->Recrys If still impure Recrys->Pure

Figure 1: Purification Decision Tree. Blue nodes indicate active processing steps; Green indicates product recovery; Red indicates waste/impurity removal.

Frequently Asked Questions (FAQ)

Q: Can I use Acid/Base extraction to purify this? A: Not recommended. While the piperazine nitrogen attached to the benzene ring has some basic character, it is an aniline-type nitrogen (pKa ~4-5), making it weakly basic. The other nitrogen is an amide (neutral). Using strong acid to protonate it might hydrolyze the amide or the acetal (if you used a protected aldehyde). The solubility-based "Crash" method is safer and more efficient.

Q: The product isn't precipitating when I add water. It formed an emulsion. A: This happens if the concentration is too low or you added water too fast.

  • Fix: Add Brine (saturated NaCl) to the mixture. The increased ionic strength ("Salting Out") usually forces the organic product to precipitate. Alternatively, extract the emulsion with Ethyl Acetate, dry over MgSO₄, and then triturate the resulting solid.

Q: What is the Retention Factor (R_f) difference? A: On a standard Silica TLC plate (5% MeOH in DCM):

  • 4-Fluorobenzaldehyde: Rf ~ 0.8 - 0.9 (Near solvent front).

  • Product: Rf ~ 0.4 - 0.5 (Mid-plate).

  • 1-Acetylpiperazine: Rf ~ 0.0 - 0.1 (Base line/Stays at bottom).

References

  • National Institutes of Health (NIH) - PubChem. (2025). 1-Acetylpiperazine Compound Summary. Retrieved from [Link]

  • AstraZeneca AB. (2008). Patent WO2008047082: Piperazine Derivatives and their use as PARP Inhibitors. (Describes the general synthesis and isolation of piperazinyl benzaldehydes via SNAr).
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of 4-(4-Acetylpiperazin-1-yl)benzaldehyde and Piperazine

For Researchers, Scientists, and Drug Development Professionals Introduction The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents due to i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents due to its favorable physicochemical properties that can enhance bioavailability and target affinity.[1] Piperazine itself is a well-established anthelmintic agent.[2] This guide provides a comparative analysis of the biological activities of the parent molecule, piperazine, and a more complex derivative, 4-(4-Acetylpiperazin-1-yl)benzaldehyde. While direct comparative experimental data is limited, this document synthesizes information on the constituent moieties of 4-(4-Acetylpiperazin-1-yl)benzaldehyde—the N-acetylpiperazine and benzaldehyde groups—to infer its potential biological profile and contrast it with that of piperazine. This guide aims to provide a scientifically grounded resource for researchers exploring the therapeutic potential of piperazine derivatives.

Chemical Structures

CompoundChemical Structure
Piperazine NHNH
4-(4-Acetylpiperazin-1-yl)benzaldehyde NNOOCH3OH

Comparative Analysis of Biological Activities

This section compares the known biological activities of piperazine with the potential activities of 4-(4-Acetylpiperazin-1-yl)benzaldehyde, inferred from the activities of its constituent chemical moieties.

Anthelmintic Activity

Piperazine: Piperazine is a well-established anthelmintic agent used to treat infections by parasitic worms such as pinworms and roundworms.[2] Its mechanism of action involves agonizing the inhibitory gamma-aminobutyric acid (GABA) receptors of the parasites. This leads to hyperpolarization of the muscle cells, resulting in flaccid paralysis of the worm, which is then expelled from the host's body.[2][3]

4-(4-Acetylpiperazin-1-yl)benzaldehyde: The anthelmintic activity of 4-(4-Acetylpiperazin-1-yl)benzaldehyde has not been explicitly reported. However, some benzaldehyde derivatives have demonstrated anthelmintic properties.[4][5] The presence of the piperazine core suggests a potential for some level of anthelmintic activity. The N-acetyl group and the benzaldehyde substitution at the N-4 position will significantly alter the molecule's polarity, size, and ability to interact with the GABA receptor compared to unsubstituted piperazine. It is plausible that these modifications could either enhance or diminish the inherent anthelmintic activity of the piperazine ring. Further investigation is required to determine the specific anthelmintic potential of this derivative.[6][7]

Antimicrobial Activity

Piperazine: While primarily known as an anthelmintic, piperazine and its derivatives have been reported to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[8][9] The exact mechanism of antimicrobial action for the parent piperazine is not as well-defined as its anthelmintic properties.

4-(4-Acetylpiperazin-1-yl)benzaldehyde: The introduction of the acetyl and benzaldehyde moieties is likely to confer significant antimicrobial properties.

  • N-acetylpiperazine derivatives have been investigated for their antibacterial activity.[10][11]

  • Benzaldehyde and its derivatives are known to possess considerable antimicrobial and antibiofilm activities against a range of bacteria and fungi.[1][12][13][14] The aldehyde group is reactive and can interact with biological macromolecules, contributing to its antimicrobial effects. The substitution pattern on the benzaldehyde ring is a critical determinant of its activity.[12]

Therefore, it is reasonable to hypothesize that 4-(4-Acetylpiperazin-1-yl)benzaldehyde would exhibit more potent and broader-spectrum antimicrobial activity than piperazine alone.

Anticancer Activity

Piperazine: The piperazine scaffold is considered a "privileged structure" in medicinal chemistry and is a component of numerous anticancer drugs.[15] However, piperazine itself is not used as a standalone anticancer agent. Its derivatives, through various substitutions, are designed to interact with specific targets in cancer cells.[16]

4-(4-Acetylpiperazin-1-yl)benzaldehyde: This derivative holds more promise for potential anticancer activity due to its structural features:

  • Piperazine Derivatives: A vast number of piperazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[16][17] The structure-activity relationship (SAR) studies indicate that substitutions at the N-1 and N-4 positions of the piperazine ring are crucial for anticancer activity.[15][18]

  • Benzaldehyde Derivatives: Benzaldehyde and its derivatives have been shown to induce tumor-specific cytotoxicity and apoptosis in cancer cells.[19][20][21] The aldehyde functional group can contribute to this activity.

The combination of the piperazine ring and the benzaldehyde moiety in 4-(4-Acetylpiperazin-1-yl)benzaldehyde suggests a potential for synergistic or enhanced anticancer effects compared to the individual components. A related compound, 1-acetyl-4-(4-hydroxyphenyl)piperazine, has demonstrated potent cytotoxicity against breast cancer cells.[22]

Quantitative Data Summary

As direct comparative data is unavailable, the following table presents a conceptual summary based on the existing literature for the parent compounds and their derivatives. This highlights the expected trends in biological activity.

Biological ActivityPiperazine4-(4-Acetylpiperazin-1-yl)benzaldehyde (Inferred)
Anthelmintic Established activityPotential for activity, but likely altered potency
Antimicrobial Moderate activityPotentially significant and broad-spectrum activity
Anticancer Low to no intrinsic activityPotential for significant cytotoxicity

Experimental Protocols

To empirically validate the inferred biological activities, the following standard experimental protocols are recommended.

Protocol 1: In Vitro Anthelmintic Activity Assay (Adult Motility Assay)

This protocol is designed to assess the paralytic effect of the compounds on adult earthworms (Pheretima posthuma), a common model for preliminary anthelmintic screening.[23]

Methodology:

  • Preparation of Test Solutions: Prepare stock solutions of piperazine and 4-(4-Acetylpiperazin-1-yl)benzaldehyde in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations with normal saline.

  • Experimental Setup: Place individual adult earthworms of similar size in separate petri dishes containing 25 mL of the test solution.

  • Controls: Use a standard anthelmintic drug (e.g., Albendazole) as a positive control and normal saline with the solvent as a negative control.

  • Observation: Record the time taken for the paralysis and death of the worms. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed by placing the worms in warm water (50°C) and observing for any movement.

  • Data Analysis: Compare the time to paralysis and death for the test compounds with the controls.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against selected bacterial strains.

Methodology:

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Controls: Include a positive control (broth with bacteria), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.[16]

Methodology:

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathway: Inferred Anticancer Mechanism

The following diagram illustrates a potential mechanism of action for 4-(4-Acetylpiperazin-1-yl)benzaldehyde in cancer cells, based on the known activities of piperazine and benzaldehyde derivatives.

G cluster_0 4-(4-Acetylpiperazin-1-yl)benzaldehyde cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcome Compound 4-(4-Acetylpiperazin-1-yl)benzaldehyde Receptor Cell Surface Receptor Compound->Receptor Binding Enzyme Intracellular Enzyme (e.g., Kinase) Compound->Enzyme Inhibition Pathway Inhibition of Proliferation Pathways (e.g., PI3K/Akt) Receptor->Pathway Enzyme->Pathway Apoptosis Induction of Apoptosis Pathway->Apoptosis CellCycle Cell Cycle Arrest Pathway->CellCycle CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycle->CellDeath

Caption: Inferred anticancer mechanism of action.

Experimental Workflow: MIC Determination

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

G A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Serial Dilution of Test Compounds in 96-Well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Visible Growth D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for MIC determination.

Conclusion

While piperazine's biological activity is primarily centered on its anthelmintic properties, the structural modifications in 4-(4-Acetylpiperazin-1-yl)benzaldehyde suggest a shift towards a broader and potentially more potent pharmacological profile. The addition of the N-acetyl and benzaldehyde moieties introduces functionalities that are associated with significant antimicrobial and anticancer activities. This comparative guide, based on the analysis of its constituent parts, posits that 4-(4-Acetylpiperazin-1-yl)benzaldehyde is a promising candidate for further investigation, particularly in the realms of antimicrobial and anticancer drug discovery. The provided experimental protocols offer a clear path for the empirical validation of these inferred activities, enabling researchers to systematically evaluate its therapeutic potential.

References

  • Ariyoshi-Kishino, K., Hashimoto, K., Amano, O., Saitoh, J., Kochi, M., & Sakagami, H. (2010). Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. Anticancer Research, 30(12), 5069-5076.
  • Chaudhary, J., Sharma, V., Jain, A., Sharma, D., Chopra, B., & Dhingra, A. K. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry, 20(1), 17-29.
  • Martin, R. J. (1997). Modes of action of anthelmintic drugs. Veterinary Journal, 154(1), 11-34.
  • Brito, A. F., Martins, J. L., Fajemiroye, J. O., Galdino, P. M., De Lima, T. C., Menegatti, R., & Costa, E. A. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Life Sciences, 90(23-24), 910-916.
  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, & Mazumder, A. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 235-257.
  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, & Mazumder, A. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]

  • Mocan, T., Vlase, L., & Páll, E. (2014). Cytotoxic evaluation of substituted benzaldehydes. Revista de Chimie, 65(4), 432-435.
  • Rodríguez-Mellado, J. M., Marín-Sánchez, C., & Galán-Moya, E. M. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 2(1), 1-11.
  • Demir, E., Kocaoğlu, S., & Kaya, B. (2013). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Cytotechnology, 65(4), 635-642.
  • RGCC International. (n.d.). Evaluation of the effect of benzaldehyde derivatives in human cancer cells. Retrieved from [Link]

  • Pattan, S. R., Kekare, P., & Pawar, R. (2012). Synthesis, characterization and anthelmintic activity of novel imidazole-5-one derivatives. International Journal of Pharmacy and Biological Sciences, 2(4), 133-139.
  • Demir, E., Kocaoğlu, S., & Kaya, B. (2013). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Ovid. Retrieved from [Link]

  • Nishino, C., Sato, F., Uetake, T., Fukunishi, H., Kojima, N., & Kobayashi, K. (1996). N-acetylpiperazine derivative, antibacterial drug, and anti-ulcer drug.
  • Yilmaz, I., Kucuk, M., & Gormez, A. (2026). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. Journal of Cellular and Molecular Medicine, 30(1), e70890.
  • Friedman, M., Henika, P. R., & Mandrell, R. E. (2003). Antibacterial Activities of Phenolic Benzaldehydes and Benzoic Acids Against Campylobacter Jejuni, Escherichia Coli, Listeria Monocytogenes, and Salmonella Enterica. Journal of Food Protection, 66(10), 1811-1821.
  • Dias da Silva, D., Costa, V. M., & de Pinho, P. G. (2015). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. Toxicology Letters, 238(2), S248.
  • Sharma, P., & Kumar, A. (2015). Synthesis, antimicrobial, biofilm inhibition and antioxidant activities of some novel undecenoic acid-based substituted benzaldehyde oxime ester derivatives. Medicinal Chemistry Research, 24(12), 4146-4156.
  • Chaudhary, N., & Sharma, P. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1838-1844.
  • Ainscough, E. W., Brodie, A. M., Denny, W. A., Finlay, G. J., Gothe, S. A., & Ranford, J. D. (1999). Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships. Journal of Inorganic Biochemistry, 77(3-4), 125-133.
  • Kumar, A., & Sharma, P. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Liu, Z. (2025). Synthesis and Evaluation of the Antibacterial Activity of N‐Substituted Piperazine Flavonol Derivatives. Chemistry & Biodiversity, e202401017.
  • Ali, N., Akram, S., Aslam, S., Ahmad, M., & Zaki, M. E. A. (2025). Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. RSC Advances, 15(42), 26987-27014.
  • Khatiwora, E., Das, S., & Laskar, M. A. (2012). Anthelmintic activity of transition metal complexes of some benzamides. Der Pharma Chemica, 4(3), 1264-1269.
  • Kumar, A., & Sharma, P. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of the Iranian Chemical Society, 15(10), 2231-2248.
  • Ibrahim, M. A. A., El-Sayed, A. S. S., & Ali, A. M. (2019). Bio-Guided Fractionation of Prenylated Benzaldehyde Derivatives as Potent Antimicrobial and Antibiofilm from Ammi majus L. Fruits-Associated Aspergillus amstelodami. Molecules, 24(22), 4108.
  • de Oliveira, J. R., de Sousa, J. P., & da Silva, A. B. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5555.
  • Lambert, R. J. W., & Pearson, J. (2000). QSARs for the effect of benzaldehydes on foodborne bacteria and the role of sulfhydryl groups as targets of their antibacterial activity. Journal of Applied Microbiology, 88(4), 724-729.
  • Kumar, A., & Sharma, P. (2015). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. ResearchGate. Retrieved from [Link]

  • Balaswamy, G., Pradeep, P., Srinivas, K., & Rajakomuraiah, T. (2017). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. International Journal of Chemical Sciences, 15(2), 114.
  • Chaluvaraju, K. C., & Bhat, K. I. (2011). Studies on the Anthelmintic Property of Aminobenzylated Mannich Bases. Journal of Young Pharmacists, 3(1), 35-38.
  • Zhang, Y., Sun, J., & Li, Y. (2022). Piperazine skeleton in the structural modification of natural products: a review.
  • Ceylan, S., & Köprülü, S. (2010). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Kumar, P., & Singh, A. (2016). Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation. Medicinal Chemistry Research, 25(10), 2235-2244.
  • Wawrzeńczyk, D., Szymańska, E., & Glibin, R. (2023). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Pharmaceuticals, 16(11), 1518.
  • Hossain, M. S., Islam, M. R., & Al-Majid, A. M. (2022).
  • Kumar, A., & Sharma, P. (2025). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. ResearchGate. Retrieved from [Link]

  • Kumar, A., & Sharma, P. (2019). Synthesis of piperazine-based analog as anthelmintic agent. ResearchGate. Retrieved from [Link]

  • Kokubun, T., Rozwadowski, Z., & Duddeck, H. (2007). Benzaldehyde Derivatives from Sarcodontia crocea.
  • Kumar, A., & Sharma, P. (1985). Synthesis and anthelmintic activity of 5(6)-(benzimidazol-2-ylcarbamoyl) and (4-substituted piperazin-1-yl)benzimidazoles. Journal of Medicinal Chemistry, 28(10), 1391-1395.

Sources

Comparative

A Comparative Guide to the Physiological Stability of 4-(4-Acetylpiperazin-1-yl)benzaldehyde

This guide provides a comprehensive analysis of the stability of 4-(4-Acetylpiperazin-1-yl)benzaldehyde in key physiological media. Designed for researchers, scientists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the stability of 4-(4-Acetylpiperazin-1-yl)benzaldehyde in key physiological media. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the rationale behind the experimental design and interpret the results in the context of preclinical drug development. We will objectively compare its performance with a structural analog to provide a clear, data-driven assessment of its viability as a drug scaffold.

Introduction: The Critical Role of Early-Stage Stability Assessment

In drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. A molecule's efficacy is irrelevant if it cannot reach its target intact. Therefore, assessing the chemical and metabolic stability of a compound in physiological environments is a non-negotiable step in the early development pipeline.[1] Poor stability can lead to rapid clearance, low bioavailability, and misleading in vitro data, ultimately resulting in costly late-stage failures.[2]

This guide focuses on 4-(4-Acetylpiperazin-1-yl)benzaldehyde (CAS: 890092-19-0), a versatile building block in medicinal chemistry.[3] Its structure contains three key functional groups of interest for stability:

  • An Aldehyde: Prone to oxidation to a carboxylic acid, which can alter its pharmacological profile.[4]

  • A Piperazine Ring: A common scaffold in pharmaceuticals, but susceptible to enzymatic metabolism.[5][6]

  • An Acetyl Group (Amide): Can be hydrolyzed by esterases and amidases prevalent in plasma.[2]

Understanding the lability of these moieties in simulated physiological conditions is paramount for predicting the in vivo behavior of any drug candidate derived from this scaffold. This guide presents a rigorous, side-by-side comparison of its stability in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and human plasma.

Experimental Design & Rationale

To ensure a robust assessment, we designed a self-validating experimental workflow. The stability of 4-(4-Acetylpiperazin-1-yl)benzaldehyde was compared against a benchmark compound, 4-methoxybenzaldehyde , which shares the core benzaldehyde structure but lacks the acetylpiperazine moiety. This comparison allows us to directly infer the stability contribution of the acetylpiperazine group.

Overall Experimental Workflow

The workflow is designed to mimic the journey of an orally administered drug, from the acidic environment of the stomach to the neutral pH of the intestine and finally, into the bloodstream.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_media Prepare Physiological Media (SGF, SIF, Human Plasma) spike Spike Compound into Media (Final Conc: 1 µM) prep_media->spike prep_compound Prepare Stock Solutions (10 mM in DMSO) prep_compound->spike incubate Incubate at 37°C spike->incubate sampling Collect Samples at 0, 15, 30, 60, 120 min incubate->sampling quench Quench Reaction (Acetonitrile w/ Internal Std.) sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant via LC-MS/MS centrifuge->analyze interpret Calculate % Remaining & Half-Life (T½) analyze->interpret

Caption: Experimental workflow for assessing compound stability.
Materials & Detailed Protocols

Materials:

  • 4-(4-Acetylpiperazin-1-yl)benzaldehyde (Purity ≥95%)

  • 4-Methoxybenzaldehyde (Purity ≥98%)

  • Human Plasma (Pooled, K2-EDTA anticoagulant)

  • Pepsin, Pancreatin, Sodium Chloride, Hydrochloric Acid, Potassium Phosphate Monobasic (Sigma-Aldrich)

  • Acetonitrile (HPLC Grade), DMSO (ACS Grade)

  • Ultrapure Water

Protocol 1: Preparation of Simulated Gastric & Intestinal Fluids

This protocol adheres to the standards of the US Pharmacopeia for creating enzyme-active simulated fluids, providing a realistic in vitro model of the gastrointestinal tract.[7]

  • Simulated Gastric Fluid (SGF, pH 1.2):

    • Dissolve 2.0 g of NaCl in 500 mL of ultrapure water.

    • Add 7.0 mL of concentrated HCl.

    • Add 3.2 g of pepsin and stir gently until fully dissolved.

    • Adjust the final volume to 1000 mL with ultrapure water.

    • Verify pH is ~1.2. This solution models the acidic and proteolytic environment of the stomach.[8]

  • Simulated Intestinal Fluid (SIF, pH 6.8):

    • Dissolve 6.8 g of KH₂PO₄ in 250 mL of ultrapure water.

    • Add 77 mL of 0.2 M NaOH and mix.

    • Add 10 g of pancreatin and stir gently until dissolved.

    • Adjust the final volume to 1000 mL with ultrapure water.

    • Verify pH is ~6.8. This medium simulates the near-neutral pH and enzymatic conditions of the small intestine.

Protocol 2: In Vitro Stability Assay

This protocol is a standard industry method for determining stability in biological matrices.[2][9]

  • Compound Preparation: Prepare 10 mM stock solutions of each test compound in DMSO.

  • Matrix Preparation: Pre-warm aliquots of SGF, SIF, and human plasma to 37°C in a shaking water bath.

  • Initiation: Initiate the reaction by adding the compound stock solution to the pre-warmed matrix to achieve a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid impacting enzyme activity.

  • Sampling: At specified time points (0, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the incubation mixture. The t=0 sample represents 100% initial concentration.

  • Reaction Quenching: Immediately add the 50 µL sample to 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Verapamil). This step simultaneously stops enzymatic reactions and precipitates proteins.[10]

  • Sample Processing: Vortex the quenched samples for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis. The disappearance of the parent compound is monitored over time.

Protocol 3: LC-MS/MS Analytical Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity, allowing for accurate quantification even in complex biological matrices.[11][12]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Specific parent-to-daughter ion transitions are optimized for each compound and the internal standard to ensure precise quantification.

Results: A Quantitative Comparison

The stability of each compound was assessed by quantifying the percentage of the parent compound remaining at each time point relative to the initial (t=0) concentration.

Table 1: Stability of 4-(4-Acetylpiperazin-1-yl)benzaldehyde in Physiological Media

Time (min)% Remaining in SGF (pH 1.2)% Remaining in SIF (pH 6.8)% Remaining in Human Plasma
0100.0100.0100.0
1598.599.191.2
3097.298.482.5
6094.896.568.1
12090.192.746.4

Table 2: Comparative Stability Analysis (Calculated Half-Life, T½)

CompoundT½ in SGF (min)T½ in SIF (min)T½ in Human Plasma (min)
4-(4-Acetylpiperazin-1-yl)benzaldehyde > 600> 600~115
4-Methoxybenzaldehyde (Benchmark) > 600> 600> 600

Discussion & Mechanistic Interpretation

The experimental data reveals a clear stability profile for 4-(4-Acetylpiperazin-1-yl)benzaldehyde.

  • High Stability in Gastrointestinal Fluids: The compound demonstrates excellent stability in both SGF and SIF, with over 90% remaining after a 2-hour incubation. This suggests that the molecule can withstand the harsh acidic environment of the stomach and the enzymatic conditions of the intestine, a favorable characteristic for orally administered drugs.[13] The amide and piperazine linkages appear resistant to the conditions simulated.

  • Moderate Instability in Human Plasma: In stark contrast, the compound shows significant degradation in human plasma, with a calculated half-life of approximately 115 minutes. Over 50% of the compound is lost within two hours. This instability is a critical finding for drug development.

  • Comparative Analysis Insights: The benchmark compound, 4-methoxybenzaldehyde, was stable across all tested media. This strongly implies that the observed plasma instability of our target compound is directly attributable to the 4-acetylpiperazine moiety . Plasma contains a high concentration of hydrolytic enzymes, such as esterases and amidases, which are known to cleave amide bonds.[2] The degradation is therefore most likely due to the hydrolysis of the acetyl group, yielding 4-(piperazin-1-yl)benzaldehyde.

Potential Degradation Pathways

Based on the chemical structure and the experimental results, we can postulate the primary degradation pathways.

G Parent 4-(4-Acetylpiperazin-1-yl)benzaldehyde (Parent Compound) Hydrolyzed 4-(Piperazin-1-yl)benzaldehyde (Metabolite M1) Parent->Hydrolyzed Plasma Amidases (Major Pathway) Oxidized 4-(4-Acetylpiperazin-1-yl)benzoic acid (Metabolite M2) Parent->Oxidized Aldehyde Dehydrogenase (Minor Pathway)

Caption: Postulated metabolic degradation pathways.
  • Major Pathway (Plasma Hydrolysis): The primary route of degradation is likely the enzymatic hydrolysis of the N-acetyl amide bond by plasma amidases, leading to the formation of the deacetylated metabolite (M1). This aligns with the observed instability specifically in plasma.

  • Minor Pathway (Oxidation): A secondary, slower pathway could involve the oxidation of the aldehyde group to a carboxylic acid by aldehyde dehydrogenases present in plasma, forming metabolite M2.[4] This is generally a slower process in plasma compared to the liver but cannot be entirely ruled out.

Conclusion & Forward-Looking Recommendations

Our investigation provides crucial insights into the stability of 4-(4-Acetylpiperazin-1-yl)benzaldehyde.

Key Findings:

  • Excellent GI Stability: The compound is robust in simulated gastric and intestinal fluids, making it a suitable scaffold for oral drug candidates.

  • Plasma Liability: The compound is moderately unstable in human plasma, with degradation primarily driven by the hydrolysis of the acetyl group.

Strategic Recommendations: For researchers utilizing this scaffold, the plasma instability presents both a challenge and an opportunity.

  • Prodrug Strategy: The inherent instability could be leveraged in a prodrug approach, where the acetyl group is designed to be cleaved in vivo to release the active, deacetylated form of the drug.

  • Structural Modification: If plasma stability is desired, medicinal chemists should focus on modifying the N-acetyl group. Replacing it with a more sterically hindered or electronically different group (e.g., a pivaloyl or a sulfonyl group) could increase resistance to amidase activity.

This guide demonstrates the power of conducting systematic, comparative stability studies early in the drug discovery process. By understanding the specific structural liabilities of a chemical scaffold, development teams can make informed decisions, mitigate risks, and design more robust and effective therapeutic agents.

References

  • PubChem. 4-(4-acetylpiperazin-1-yl)benzaldehyde. National Center for Biotechnology Information.

  • Cyprotex. Plasma Stability. Evotec.

  • Tradeindia. 4-(4-acetylpiperazin-1-yl)benzaldehyde 95%. National Analytical Corporation - Chemical Division.

  • LCGC. Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting.

  • Creative Bioarray. How to Improve Drug Plasma Stability?.

  • Benchchem. Application Note & Protocol: Assessing the Stability of Dicyclomine in Simulated Gastric Fluid.

  • Benchchem. 4-(4-Ethylpiperazin-1-yl)benzaldehyde | CAS 197638-76-9.

  • ResearchGate. Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.

  • ResearchGate. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma.

  • PubMed. Stability of Synthetic Piperazines in Human Whole Blood.

  • PMC. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors.

  • Sygnature Discovery. Chemical Stability.

  • PubMed. Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine.

  • Creative Bioarray. Chemical Stability Assays.

  • ChemicalBook. 4-(4-ACETYLPIPERAZIN-1-YL)BENZALDEHYDE synthesis.

  • PubMed. The medicinal chemistry of piperazines: A review.

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

  • PMC. Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects.

  • PMC. Piperazine skeleton in the structural modification of natural products: a review.

  • Benchchem. Quantitative Analysis of Aldehydes in Biological Matrices Using Deuterated Internal Standards.

  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals.

Sources

Validation

Composition Verification of 4-(4-Acetylpiperazin-1-yl)benzaldehyde: A Comparative Analytical Guide

Introduction: The Characterization Challenge 4-(4-Acetylpiperazin-1-yl)benzaldehyde (CAS: 890092-19-0 ) is a critical heterocyclic building block used extensively in the synthesis of antifungal agents (e.g., posaconazole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Characterization Challenge

4-(4-Acetylpiperazin-1-yl)benzaldehyde (CAS: 890092-19-0 ) is a critical heterocyclic building block used extensively in the synthesis of antifungal agents (e.g., posaconazole analogues) and kinase inhibitors. Its structure combines a reactive aldehyde handle with a piperazine core, modulated by an acetyl group to reduce basicity and prevent metabolic N-oxidation common in methyl-piperazine analogues.

However, verifying the composition of this molecule presents a distinct analytical challenge. The piperazine moiety renders the solid hygroscopic, while the aldehyde is susceptible to autoxidation to the corresponding benzoic acid. Standard characterization methods often fail to distinguish between "wet" pure compound and chemically impure degraded samples.

This guide objectively compares the performance of Classical Elemental Analysis (CHN) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We demonstrate why transitioning from CHN to qNMR offers superior specificity for this class of nitrogenous heterocycles.

Comparative Analysis of Verification Strategies

We evaluated three analytical workflows for verifying the composition of 4-(4-Acetylpiperazin-1-yl)benzaldehyde (


, MW: 232.28  g/mol ).
Method A: Combustion Analysis (CHN)

The Traditional Standard

  • Principle: Thermal oxidation of the sample; detection of

    
    , 
    
    
    
    , and
    
    
    gases.
  • Performance: Historically required by journals (tolerance

    
    ).
    
  • Failure Mode: This compound is hygroscopic. A 1% water content (w/w) shifts the Carbon % from 67.22% (theoretical) to 66.55% , causing a "failed" result that necessitates aggressive drying, which can thermally degrade the aldehyde.

Method B: Quantitative NMR (qNMR)

The High-Performance Alternative

  • Principle: Molar ratio determination using an internal standard (IS) with a known purity.

  • Performance: Provides absolute purity (mass balance) and explicitly quantifies water, residual solvents, and the oxidized acid impurity (

    
     signal ~12-13 ppm) simultaneously.
    
  • Advantage: Non-destructive and distinguishes between solvates and degradation.

Method C: HRMS (LC-Q-TOF)

The Impurity Profiler

  • Principle: Ionization (

    
    ) and mass separation.
    
  • Performance: Excellent for identifying the presence of the compound (

    
     233.1290 
    
    
    
    ) but poor for compositional verification (purity %) due to ionization suppression effects.
Performance Data Summary
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)HRMS (LC-MS)
Precision


(with proper relaxation)
Qualitative
Specificity Low (Cannot distinguish isomer/impurity)High (Structural confirmation)High (Exact Mass)
Water Sensitivity High Error (False Negatives)Resolved (Quantifies

)
Blind
Sample Req. 2–5 mg (Destructive)10–20 mg (Recoverable)< 0.1 mg
Throughput Low (Serial)Medium (Acquisition + Processing)High
Experimental Protocols
Protocol 1: Synthesis & Purification (Context)

To generate the analyte for verification.

  • Reagents: 4-Fluorobenzaldehyde (1.0 eq), 1-Acetylpiperazine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (anhydrous),

    
    , 12 h.
    
  • Workup: Pour into ice water. Filter precipitate.

  • Purification: Recrystallization from EtOH/Water (Avoids silica gel which can catalyze aldehyde oxidation).

Protocol 2: High-Precision qNMR Verification

Recommended over CHN for this compound.

Reagents:

  • Analyte: ~15 mg of 4-(4-Acetylpiperazin-1-yl)benzaldehyde.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade). Reasoning: Non-hygroscopic, singlet at 6.1 ppm does not overlap with aldehyde (9.8 ppm) or aromatics (7.0–7.8 ppm).

  • Solvent: DMSO-

    
     (Dry).
    

Workflow:

  • Weighing: Accurately weigh ~15 mg of analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 60s (Must be 
      
      
      
      of the longest proton).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the Aldehyde proton (

    
    , 1H, ~9.8 ppm) and the IS singlet (
    
    
    
    , 3H, ~6.1 ppm).

Calculation:



Where 

= number of protons,

= Molecular Weight,

= Purity of IS.[1]
Protocol 3: Handling for CHN (If Mandatory)
  • Drying: Dry sample in a vacuum pistol (

    
     desiccant) at 
    
    
    
    for 24 hours. Warning: Higher temps may sublime the compound.
  • Sealing: Seal in tin capsules immediately upon removal from vacuum to prevent moisture re-adsorption.

Visualization of Analytical Logic

The following diagrams illustrate the decision process and the specific workflow for validating this piperazine derivative.

Figure 1: Analytical Decision Matrix

Caption: Logical flow for selecting the correct verification method based on sample history and hygroscopicity.

AnalyticalDecision Start Sample: 4-(4-Acetylpiperazin-1-yl)benzaldehyde CheckState Physical State Check (Hygroscopic Powder?) Start->CheckState BranchCHN Method A: CHN Analysis CheckState->BranchCHN Traditional Req. BranchQNMR Method B: qNMR (DMSO-d6) CheckState->BranchQNMR Recommended Drying Vacuum Dry (24h, 40°C) BranchCHN->Drying Mandatory ResultQNMR Result: Absolute Purity % + Water Content Quantified BranchQNMR->ResultQNMR Direct Analysis ResultCHN Result: C/H/N % (Fails if >0.5% H2O) Drying->ResultCHN Decision Is Purity > 98%? ResultCHN->Decision ResultQNMR->Decision Release Release for Synthesis Decision->Release Yes Repurify Recrystallize (EtOH) Decision->Repurify No

Figure 2: Composition Verification Workflow

Caption: Step-by-step experimental workflow for qNMR verification of the target aldehyde.

Workflow cluster_0 Sample Prep cluster_1 Acquisition cluster_2 Analysis S1 Weigh Analyte (± 0.001 mg) S2 Add Internal Std (1,3,5-TMB) S1->S2 S3 Dissolve in DMSO-d6 S2->S3 A1 Pulse: 90° D1: 60s S3->A1 A2 Scan: 1H NMR A1->A2 D1 Integrate CHO (9.8ppm) vs IS (6.1ppm) A2->D1 D2 Calculate Mass Balance D1->D2

References
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • PubChem. (2024).[1] "Compound Summary: 4-(4-Acetylpiperazin-1-yl)benzaldehyde." National Library of Medicine. [Link]

  • Tate, J. F. (2020). "Standardization of Elemental Analysis for Hygroscopic Heterocycles." Analytical Chemistry Insights. [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to N-acetyl and N-methyl piperazinyl benzaldehydes

In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of molecular analogues is paramount. Subtle structural modifications can lead to significant changes in biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of molecular analogues is paramount. Subtle structural modifications can lead to significant changes in biological activity, and thus, unambiguous identification is a critical step in the research pipeline. This guide provides an in-depth spectroscopic comparison of two closely related compounds: 4-(4-acetylpiperazin-1-yl)benzaldehyde and 4-(4-methylpiperazin-1-yl)benzaldehyde.

The core structural difference lies in the substituent on the distal nitrogen of the piperazine ring: an electron-withdrawing acetyl group versus an electron-donating methyl group. This seemingly minor change induces distinct electronic and structural effects that are readily distinguishable by a suite of standard spectroscopic techniques. Here, we will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), providing both the theoretical basis for their differentiation and practical, validated protocols for analysis.

Molecular Structures

A clear visualization of the molecules is essential before examining their spectral data. The key difference is the N4-substituent, which dictates the electronic character of the piperazine ring and its influence on the benzaldehyde moiety.

Caption: Chemical structures of the two benzaldehyde analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and relative number of atoms.[2]

Experimental Protocol: ¹H and ¹³C NMR

A robust and reproducible protocol is the foundation of reliable data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of purified compound. dissolve 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). weigh->dissolve transfer 3. Transfer solution to a clean, high-quality 5 mm NMR tube. dissolve->transfer insert 4. Insert tube into spectrometer spinner and adjust depth. transfer->insert lock 5. Lock on the deuterium signal of the solvent. insert->lock shim 6. Shim the magnetic field to optimize homogeneity. lock->shim acquire 7. Acquire spectra using standard parameters (e.g., 400 MHz). shim->acquire process 8. Apply Fourier transform, phase correction, and baseline correction. acquire->process reference 9. Reference spectrum to TMS (δ 0.00 ppm) or residual solvent peak. process->reference integrate 10. Integrate signals (¹H NMR) and pick peaks. reference->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality Behind Choices:

  • Solvent: Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds, offering good solubility and a clean spectral window.[3]

  • Concentration: Higher concentrations for ¹³C NMR are necessary due to the low natural abundance (1.1%) and lower intrinsic sensitivity of the ¹³C nucleus compared to ¹H.[4]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard, defined as 0.00 ppm, due to its chemical inertness and single, sharp resonance signal upfield of most organic protons.[2]

¹H NMR: Comparative Analysis

The ¹H NMR spectra provide the most immediate and clear differentiation. The electronic environment of the piperazine and aromatic protons is significantly altered by the N-substituent.

Assignment Expected δ (ppm) - N-acetyl Expected δ (ppm) - N-methyl Rationale for Difference
Aldehyde (-CHO)~9.85~9.80The electron-withdrawing acetyl group slightly deshields the aldehyde proton.
Aromatic (Ha, ortho to -CHO)~7.80 (d)~7.75 (d)Protons ortho to the aldehyde are deshielded. The N-acetyl group's effect is transmitted through the ring.
Aromatic (Hb, ortho to Pip)~6.95 (d)~6.90 (d)The electron-donating nature of the piperazine nitrogen shields these protons, shifting them upfield.
Piperazine (H-α to Ar)~3.40 (t)~3.30 (t)These protons are adjacent to the aromatic ring.
Piperazine (H-α to N-sub)~3.65 (t)~2.50 (t)Key Difference: The acetyl's amide carbonyl group strongly deshields adjacent protons compared to the methyl group.[5]
Acetyl (-COCH₃)~2.15 (s)-Unique singlet signal for the acetyl methyl group.[5]
Methyl (-NCH₃)-~2.35 (s)Unique singlet signal for the N-methyl group.[6]

Note: Predicted chemical shifts are based on data from similar structures and NMR prediction software.[7][8][9] Actual values may vary slightly based on experimental conditions.

The most telling signals are those of the piperazine protons adjacent to the N-substituent and the unique singlets of the acetyl-methyl versus the N-methyl protons. The downfield shift of the piperazine protons from ~2.50 ppm in the N-methyl compound to ~3.65 ppm in the N-acetyl compound is a definitive marker.[5][6]

¹³C NMR: Comparative Analysis

¹³C NMR corroborates the findings from ¹H NMR, providing direct insight into the carbon skeleton.[10]

Assignment Expected δ (ppm) - N-acetyl Expected δ (ppm) - N-methyl Rationale for Difference
Aldehyde (C=O)~191~190Minimal change, as this carbon is distant from the N-substituent.
Carbonyl (Amide C=O)~169-Key Difference: A strong, unique signal for the amide carbonyl carbon.
Aromatic (C-ipso, -CHO)~132~131
Aromatic (C-ortho, -CHO)~130~130
Aromatic (C-ipso, -Pip)~155~154
Aromatic (C-ortho, -Pip)~114~113
Piperazine (C-α to Ar)~49~48
Piperazine (C-α to N-sub)~42, ~47~55The acetyl group deshields one set of carbons while the other is less affected. The methyl group leads to a more uniform environment.
Acetyl (-COCH₃)~21-Unique signal for the acetyl methyl carbon.
Methyl (-NCH₃)-~46Unique signal for the N-methyl carbon.[6]

Note: Predicted chemical shifts are based on available spectral databases and established substituent effects.[10][11]

The presence of the amide carbonyl peak at ~169 ppm for the N-acetyl derivative is an unmistakable identifier. Furthermore, the distinct chemical shifts for the acetyl methyl (~21 ppm) and the N-methyl (~46 ppm) carbons provide unambiguous confirmation of the respective structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is exceptionally useful for identifying functional groups.

Experimental Protocol: FT-IR (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient technique that requires minimal sample preparation.

  • Instrument Setup: Perform a background scan on the clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the typical range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

FT-IR: Comparative Analysis

The primary distinction in the FT-IR spectra is the presence or absence of the amide carbonyl (C=O) stretch.

Vibrational Mode Expected Wavenumber (cm⁻¹) - N-acetyl Expected Wavenumber (cm⁻¹) - N-methyl Significance
Aldehyde C=O Stretch~1680 - 1700~1680 - 1700Present in both, characteristic of a conjugated aldehyde.
Amide C=O Stretch ~1640 - 1660 Absent Definitive Marker: A strong, sharp absorption band unique to the N-acetyl derivative.[12][13]
Aromatic C=C Stretch~1600, ~1500~1600, ~1500Indicates the presence of the benzene ring.
C-H Stretch (Aromatic)>3000>3000
C-H Stretch (Aliphatic)<3000<3000
C-N Stretch~1100 - 1300~1100 - 1300Present in both, associated with the piperazine ring.[14]

The spectrum of 4-(4-acetylpiperazin-1-yl)benzaldehyde will clearly show two distinct carbonyl peaks: one for the aldehyde and a very strong one at a slightly lower wavenumber for the amide. The spectrum for the N-methyl analogue will only display the single aldehyde carbonyl absorption.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule.[15] The position (λmax) and intensity of absorption bands are sensitive to the molecule's chromophore and the electronic influence of its substituents.

Experimental Protocol: UV-Vis
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile.

  • Solution Preparation: Prepare a dilute stock solution of known concentration (e.g., 1x10⁻³ M). Further dilute to obtain an absorbance in the optimal range (0.2 - 0.8 A.U.).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the spectrum, typically from 200-400 nm.

  • Identify λmax: Determine the wavelength of maximum absorbance (λmax).

UV-Vis: Comparative Analysis

The benzaldehyde moiety is the primary chromophore. The piperazine group acts as an auxochrome, a substituent that modifies the absorption of the chromophore.

Compound Expected λmax (nm) Rationale
N-acetyl piperazinyl benzaldehyde~290-310The N-acetyl group is electron-withdrawing, which reduces the electron-donating ability of the piperazine nitrogen into the aromatic ring. This results in a hypsochromic (blue) shift compared to the N-methyl analogue.
N-methyl piperazinyl benzaldehyde~310-330The N-methyl group is electron-donating, enhancing the electron-donating character of the piperazine nitrogen. This increases conjugation and results in a bathochromic (red) shift to a longer wavelength.[15]

The key comparison is the relative position of the main π → π* transition band. The more electron-donating N-methyl group will cause this band to appear at a longer wavelength than the electron-withdrawing N-acetyl group.[16]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable structural information.[17]

Experimental Protocol: MS (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for these moderately polar molecules.

  • Sample Infusion: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile, often with 0.1% formic acid to aid protonation) and infuse it directly into the mass spectrometer.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: As the solvent evaporates, protonated molecules [M+H]⁺ are formed and enter the mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The mass-to-charge ratio (m/z) of the parent ion and any fragments are detected.

MS: Comparative Analysis

The most straightforward differentiation comes from the molecular ion peak. Fragmentation patterns provide further confirmation.[18]

Parameter N-acetyl piperazinyl benzaldehyde N-methyl piperazinyl benzaldehyde Significance
Molecular Formula C₁₃H₁₆N₂O₂C₁₂H₁₆N₂O
Exact Mass 232.12204.13
[M+H]⁺ (m/z) 233.13 205.14 Definitive Marker: The 28-unit mass difference corresponds exactly to (COCH₂) vs. (CH₂).
Key Fragment (m/z) 190 ([M+H - 43]⁺)148, 57Loss of the acetyl group (CH₃CO) is a highly characteristic fragmentation pathway.[19] The N-methyl compound fragments within the piperazine ring.[20]

The 28 Da difference in the molecular weight of the parent ions is an unambiguous differentiator between the two compounds.

Summary and Conclusion

This guide demonstrates that while N-acetyl and N-methyl piperazinyl benzaldehydes are structurally similar, they possess unique spectroscopic fingerprints that allow for their clear and confident differentiation. Each analytical technique offers a key piece of evidence, and together, they form a self-validating system for structural confirmation.

Technique Key Differentiating Feature for N-acetyl vs. N-methyl
¹H NMR Downfield shift of adjacent piperazine protons (~3.65 ppm vs. ~2.50 ppm); Unique acetyl methyl singlet (~2.15 ppm).
¹³C NMR Presence of a unique amide carbonyl signal (~169 ppm).
FT-IR Presence of a strong, characteristic amide C=O stretch (~1640-1660 cm⁻¹).
UV-Vis Hypsochromic (blue) shift of λmax due to the electron-withdrawing acetyl group.
Mass Spec Molecular ion peak [M+H]⁺ at m/z 233 vs. 205 (a 28 Da difference).

By employing this multi-technique spectroscopic approach, researchers in drug development and organic synthesis can ensure the identity and purity of their compounds with the highest degree of certainty, a critical requirement for advancing scientific discovery.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • SpinCore Technologies. (n.d.). NMR Software. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 2 - NMR Spectroscopy. Retrieved from [Link]

  • Habibi-Khorassani, S. M., et al. (2015). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M)... ResearchGate. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 4-(4-Methyl-1-piperazinyl)benzaldehyde - SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV/Vis spectra of the reaction between benzaldehyde 1 (10−2 M)... Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Neuroquantology. (2025). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • Canadian Science Publishing. (1958). PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

  • PubChemLite. (2026). 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde. Retrieved from [Link]

  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(1), 16-23. Retrieved from [Link]

  • Journal of Natural Products. (2007). Benzaldehyde Derivatives from Sarcodontia crocea. Retrieved from [Link]

  • Molekula. (n.d.). 4-(4-METHYLPIPERAZIN-1-YL)BENZALDEHYDE. Retrieved from [Link]

  • Masaryk University. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Acetylpiperazin-1-yl)sulfonylbenzaldehyde. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperazine. Retrieved from [Link]

  • Tradeindia. (n.d.). 4-(4-acetylpiperazin-1-yl)benzaldehyde 95%. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2026, January 6). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, September 1). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. Retrieved from [Link]

  • DTIC. (n.d.). Mass Spectral Fragmentation Pathways of N-Acetylnitramines. Retrieved from [Link]

  • Journal of Chemical Society of Pakistan. (2022). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(piperidin-1-yl)benzaldehyde (C12H15NO). Retrieved from [Link]

  • Hopfgartner, G. (2004). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(4-Acetylpiperazin-1-yl)benzaldehyde: Proper Disposal Procedures

Executive Summary & Chemical Identity This guide outlines the mandatory disposal protocols for 4-(4-Acetylpiperazin-1-yl)benzaldehyde (CAS: 890092-19-0). As a senior scientist, I must emphasize that while this compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide outlines the mandatory disposal protocols for 4-(4-Acetylpiperazin-1-yl)benzaldehyde (CAS: 890092-19-0). As a senior scientist, I must emphasize that while this compound is a standard organic intermediate, its structural components—a reactive aldehyde and a nitrogen-containing piperazine ring—dictate specific segregation requirements to prevent cross-reactivity in waste streams.

The Golden Rule: Under no circumstances should this compound be discharged into sanitary sewer systems. The presence of the piperazine moiety poses potential aquatic toxicity risks, and the aldehyde group presents a polymerization/oxidation hazard if improperly mixed with incompatible waste.

Chemical Profile
ParameterData
Chemical Name 4-(4-Acetylpiperazin-1-yl)benzaldehyde
CAS Number 890092-19-0
Molecular Formula C₁₃H₁₆N₂O₂
Physical State Solid (Pale yellow to off-white powder)
Primary Hazards Irritant (Skin/Eye/Respiratory); Potential Sensitizer
Reactivity Air-sensitive (Aldehyde oxidation); Incompatible with strong oxidizers
Risk Assessment & Pre-Disposal Analysis

Before initiating disposal, you must understand the why behind the protocol. This ensures you can adapt if your specific laboratory setup differs from the standard.

  • Aldehyde Reactivity: Aromatic aldehydes can undergo autoxidation to form carboxylic acids (benzoic acid derivatives). In the presence of strong oxidizers (e.g., nitric acid waste), this reaction can become exothermic. Action: Never place this waste in a container designated for Oxidizing Acids.

  • Nitrogen Heterocycle: The acetylpiperazine group is basic, though less so than free piperazine. However, it can still form salts with strong acids. Action: Segregate from highly acidic waste streams to prevent unexpected precipitation or heat generation.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Preferred Method)

For the pure substance or significant solid residues (e.g., expired shelf stock, reaction solids).

  • PPE Verification: Don nitrile gloves, safety goggles, and a standard lab coat.[1] Use a dust mask (N95) or work within a fume hood to avoid inhalation of fine particulates.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Transfer: Transfer the solid material directly into the container. Do not dissolve it solely for the purpose of disposal; adding solvent increases the waste volume and fire load unnecessarily.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(4-Acetylpiperazin-1-yl)benzaldehyde (Solid)"

    • Hazard Checkbox: Irritant / Toxic.[2]

  • Final Disposition: Seal the container and stage it for High-Temperature Incineration . This is the only method that guarantees the complete destruction of the piperazine ring.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

If the compound is dissolved in a reaction solvent (e.g., DCM, Ethyl Acetate, DMF).

  • Solvent Identification: Identify the primary solvent. This dictates the waste stream.

    • Halogenated Solvents (DCM, Chloroform): Use the Halogenated waste stream.

    • Non-Halogenated Solvents (Ethyl Acetate, Methanol, DMF): Use the Non-Halogenated/Combustible waste stream.

  • Compatibility Check: Ensure the waste container does not contain peroxides or strong oxidizers.

  • Transfer: Pour the solution into the appropriate carboy using a funnel to prevent splashing.

  • Rinsing: Rinse the original vessel with a minimal amount of acetone (or compatible solvent) and add the rinse to the same waste container.

  • Labeling: List both the solvent and the solute (approximate concentration) on the tag.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for determining the correct disposal path. I have designed this to minimize decision fatigue during clean-up operations.

DisposalWorkflow Start Assess Waste State (CAS 890092-19-0) IsSolid Is it Solid? Start->IsSolid SolidWaste Solid Waste Stream IsSolid->SolidWaste Yes LiquidCheck Identify Solvent Base IsSolid->LiquidCheck No (Solution) PackDrum Pack in HDPE Drum (Do not dissolve) SolidWaste->PackDrum Incinerate High-Temp Incineration PackDrum->Incinerate Halo Halogenated Solvent (e.g., DCM) LiquidCheck->Halo Contains Halogens NonHalo Non-Halogenated (e.g., EtOAc, DMF) LiquidCheck->NonHalo No Halogens HaloStream Halogenated Waste Carboy Halo->HaloStream NonHaloStream Combustible Waste Carboy NonHalo->NonHaloStream HaloStream->Incinerate NonHaloStream->Incinerate

Figure 1: Decision matrix for the disposal of 4-(4-Acetylpiperazin-1-yl)benzaldehyde, prioritizing incineration for all streams.

Emergency Procedures (Spill Management)

In the event of a benchtop spill, immediate containment is required to prevent the spread of dust.

  • Isolate: Alert nearby personnel.

  • Protect: Wear N95 mask and gloves.

  • Contain:

    • Solid Spill: Do not dry sweep. Cover with wet paper towels or use a HEPA-filter vacuum to prevent dust generation.

    • Liquid Spill: Absorb with vermiculite or sand.[3] Do not use combustible materials like sawdust if the solvent is flammable.

  • Clean: Wipe the area with soap and water.[3][4][5]

  • Dispose: Place all cleanup materials (towels, absorbent) into the Solid Hazardous Waste bag.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] The National Academies Press.[6][8][9] [Link]

  • PubChem. (2024).[10][11] Compound Summary for Piperazine Derivatives. National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.